molecular formula C24H40O10 B1681745 Shionoside C CAS No. 152020-08-1

Shionoside C

カタログ番号: B1681745
CAS番号: 152020-08-1
分子量: 488.6 g/mol
InChIキー: WMCBNRYIQQZLBT-WMEWMZJMSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Shionoside C is a new oleanane-type triterpene glycosideisolated from the roots of Aster tataricus.

特性

CAS番号

152020-08-1

分子式

C24H40O10

分子量

488.6 g/mol

IUPAC名

2-[(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)methoxy]-6-[(9-hydroxy-2,2-dimethyl-1,3,7-trioxaspiro[4.4]nonan-8-yl)oxymethyl]oxane-3,4,5-triol

InChI

InChI=1S/C24H40O10/c1-22(2)13-6-5-12(7-13)14(22)8-29-20-18(27)17(26)16(25)15(33-20)9-30-21-19(28)24(10-31-21)11-32-23(3,4)34-24/h12-21,25-28H,5-11H2,1-4H3

InChIキー

WMCBNRYIQQZLBT-WMEWMZJMSA-N

SMILES

CC1(C2CCC(C2)C1COC3C(C(C(C(O3)COC4C(C5(CO4)COC(O5)(C)C)O)O)O)O)C

正規SMILES

CC1(C2CCC(C2)C1COC3C(C(C(C(O3)COC4C(C5(CO4)COC(O5)(C)C)O)O)O)O)C

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

L-endo-camphanol-8-(3,5-isopropylidene-beta-apiofuranosyl-1-6-glucopryanoside)
shionoside C

製品の起源

United States
Foundational & Exploratory

Shionoside C: Comprehensive Structural Elucidation, Isolation Methodology, and Pharmacological Profiling

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Shionoside C is a highly specialized monoterpene glycoside isolated primarily from the roots of Aster tataricus (Radix Asteris), a foundational herb in traditional respiratory medicine[1][2]. As drug discovery pivots toward complex natural products, Shionoside C has garnered significant attention for its unique bridged bicyclo structural backbone and its diverse pharmacological profile, which ranges from classical antitussive and expectorant activities to novel neuroprotective potential via enzyme inhibition[3][4].

This technical guide provides an authoritative breakdown of the chemical architecture, molecular weight characteristics, field-proven isolation methodologies, and the mechanistic pathways of Shionoside C. It is designed for researchers and application scientists requiring rigorous, self-validating protocols for natural product drug development.

Part 1: Chemical Identity and Structural Architecture

Shionoside C belongs to the class of organic compounds known as terpene glycosides, specifically characterized as a monoterpene glycoside[1][5]. Its structure is defined by a highly constrained lipophilic terpene aglycone bound to a hydrophilic carbohydrate moiety.

The precise chemical nomenclature for Shionoside C is L-endo-camphanol-8-3,5-isopropylidene-beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside [1]. The molecule features a rigid bicyclic monoterpenoid core (a norbornane derivative) attached to a disaccharide chain consisting of a glucose and an apiose derivative[5]. This amphiphilic nature dictates both its extraction thermodynamics and its biological receptor binding affinity.

Quantitative Physicochemical Data

To facilitate formulation and in silico modeling, the core quantitative parameters of Shionoside C are summarized below[6][7].

ParameterValue
IUPAC Name 2-[(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)methoxy]-6-[(9-hydroxy-2,2-dimethyl-1,3,7-trioxaspiro[4.4]nonan-8-yl)oxymethyl]oxane-3,4,5-triol
Molecular Formula C₂₄H₄₀O₁₀
Molecular Weight 488.57 g/mol
Exact Mass 488.2621 Da
Topological Polar Surface Area (TPSA) 136 Ų
Complexity Score 745
Primary Botanical Source Aster tataricus (Roots)
Compound Class Monoterpene Glycoside / Bridged Bicyclo Compound

Part 2: Isolation and Purification Protocol

Isolating Shionoside C from the complex phytochemical matrix of Aster tataricus requires a highly orthogonal approach. The roots contain a myriad of structurally similar compounds, including the oleanane-type triterpene glycoside aster saponin G and the unique shionone-type triterpenes[1][2].

The following protocol is engineered as a self-validating system, utilizing sequential polarity and size-exclusion mechanisms to ensure >98% purity[6].

Step-by-Step Methodology

Phase 1: Matrix Disruption and Extraction

  • Mechanical Pulverization : Mill dried Aster tataricus roots to a 40-mesh powder. Causality: Maximizes the surface-area-to-volume ratio, ensuring optimal solvent penetration into the dense root matrix.

  • Solvent Extraction : Macerate the powder in 70% ethanol (v/v) at 60°C for three 2-hour cycles. Causality: The 70% ethanol system provides the exact dielectric constant required to co-extract the lipophilic bicyclic aglycone and the highly polar glycosidic moieties without inducing hydrolysis of the delicate (1→6) glycosidic linkages[2].

Phase 2: Liquid-Liquid Partitioning 3. Aqueous Suspension : Concentrate the ethanolic extract under reduced pressure to remove the organic solvent, then suspend the residue in distilled water. 4. Sequential Partitioning : Partition the aqueous suspension sequentially with n-hexane, ethyl acetate, and water-saturated n-butanol. Causality: n-butanol selectively extracts polar glycosides (Shionoside C) based on their partition coefficient, leaving highly lipophilic waxes in the hexane phase and highly polar polysaccharides/tannins in the aqueous phase.

Phase 3: Orthogonal Chromatography 5. Normal-Phase Silica Gel : Load the dried n-butanol fraction onto a silica gel column. Elute using a step-gradient of chloroform-methanol-water. Causality: Separates the bulk extract based on polarity, isolating the monoterpene glycoside fraction from heavier triterpene saponins. 6. Size-Exclusion Chromatography : Pass the enriched fraction through a Sephadex LH-20 column, eluting with pure methanol. Causality: Separates molecules based on hydrodynamic volume, effectively removing structurally similar but significantly larger triterpenoid impurities (e.g., aster saponin G, MW > 800 g/mol )[1]. 7. Preparative HPLC : Perform final purification using an ODS (C18) reversed-phase column with an isocratic mobile phase of acetonitrile-water. Causality: Achieves high-resolution separation of closely related stereoisomers, yielding Shionoside C at >98% purity[6].

Phase 4: Structural Validation 8. Spectroscopic Confirmation : Validate the isolated compound using High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) to confirm the exact mass of 488.2621 Da, and 1D/2D NMR (HMBC, HSQC) to verify the stereochemistry of the apiofuranosyl and glucopyranoside linkages[1][7].

IsolationWorkflow N1 Aster tataricus Roots (Raw Material) N2 70% EtOH Extraction (Solubilize Terpenoids) N1->N2 N3 Liquid-Liquid Partitioning (Hexane / EtOAc / n-BuOH) N2->N3 N4 n-BuOH Fraction (Glycoside Enriched) N3->N4 N5 Silica Gel Column Chromatography (Polarity Separation) N4->N5 N6 Sephadex LH-20 (Size Exclusion) N5->N6 N7 Preparative HPLC (High-Resolution Polishing) N6->N7 N8 Purified Shionoside C (>98% Purity, NMR/MS Validated) N7->N8

Caption: Step-by-step extraction, orthogonal purification, and validation workflow for Shionoside C.

Part 3: Pharmacological Profiling and Mechanistic Pathways

Historically, Aster tataricus has been utilized for its respiratory benefits. However, modern pharmacological screening and network pharmacology have revealed that Shionoside C possesses a multi-target mechanism of action, extending its utility into neuroprotection and systemic anti-inflammatory applications[4][8].

Antitussive and Anti-Inflammatory Activity

In vivo murine models (such as ammonia-induced cough and xylene-induced ear swelling models) have demonstrated that Shionoside C exhibits significant expectorant and antitussive effects[4]. Network pharmacology studies indicate that Shionoside C acts as a key active ingredient in traditional formulations (e.g., ErtongKe granules) by directly interacting with MAPK1 (Mitogen-Activated Protein Kinase 1)[8]. By modulating the MAPK signaling pathway, Shionoside C downregulates the expression of pro-inflammatory cytokines in the respiratory epithelium, thereby reducing airway hyperresponsiveness.

Neuroprotective Potential: BACE1 Inhibition

One of the most promising modern applications of Shionoside C is its potential role in Alzheimer's Disease (AD) pathology. The β-secretase enzyme (BACE1) is responsible for cleaving the amyloid precursor protein (APP), a critical first step in the generation of neurotoxic amyloid-β plaques[3].

Extensive in silico docking studies utilizing the TCM Database have identified Shionoside C as a potent putative BACE1 inhibitor[3].

  • Mechanism : The unique bridged bicyclo structure of Shionoside C allows it to fit securely within the hydrophobic pocket of the BACE1 active site.

  • Validation : Molecular Dynamics (MD) simulations (5000 ps) confirm that the Shionoside C-BACE1 complex maintains high structural stability, with favorable binding energies driven by hydrogen bonding from its highly oxygenated triol and ketal groups (TPSA = 136 Ų)[3][7].

PharmacologicalWorkflow N1 Shionoside C (Ligand Preparation) N3 Molecular Docking (LigandFit / Monte-Carlo) N1->N3 N2 Target Proteins (BACE1 / MAPK1) N2->N3 N4 Binding Affinity Assessment (Energy Minimization) N3->N4 N5 Molecular Dynamics (MD) (5000 ps Simulation) N4->N5 N6 In Vivo Validation (Cough / Inflammation Models) N5->N6

Caption: In silico docking and in vivo validation pathway for Shionoside C target identification.

Conclusion & Future Perspectives

Shionoside C represents a prime example of how traditional ethnopharmacology intersects with modern molecular biology. Its molecular weight of 488.57 g/mol and its complex bridged bicyclo glycosidic structure make it a challenging but highly rewarding target for extraction and synthesis[6][7]. As researchers continue to optimize the preparative HPLC isolation protocols outlined in this guide, sufficient yields of high-purity Shionoside C will enable deeper in vivo clinical evaluations—particularly regarding its promising role as a BACE1 inhibitor for Alzheimer's disease and a MAPK1 modulator for chronic respiratory inflammation[3][8].

References

  • Cheng, D., & Shao, Y. (1994). Terpenoid glycosides from the roots of Aster tataricus. PubMed - National Institutes of Health. Retrieved from:[Link]

  • PubChem. (2025). Shionoside C | C24H40O10 | CID 192569. National Center for Biotechnology Information. Retrieved from:[Link]

  • Sun, M.-F., et al. (2014). In Silico Design of BACE1 Inhibitor for Alzheimer's Disease by Traditional Chinese Medicine. Evidence-Based Complementary and Alternative Medicine. Retrieved from:[Link]

  • Han, et al. (2023). Aster tataricus L. f.: a review on the botany, phytochemistry, ethnopharmacology, pharmacology, toxicology and comprehensive utilization. Frontiers in Pharmacology. Retrieved from:[Link]

  • Annals of Palliative Medicine. (2021). Study on the mechanism of ErtongKe granules in the treatment of cough using network pharmacology and molecular docking technology. Retrieved from:[Link]

Sources

Shionoside C in Inflammatory Modulation: Mechanistic Pathways and Experimental Validation

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Introduction: The Shift from Triterpenes to Monoterpene Glycosides

For decades, the pharmacological investigation of Aster tataricus (Zi Wan)—a staple in traditional respiratory medicine—has disproportionately focused on its triterpene components, such as shionone[1]. However, recent high-throughput screening and systems pharmacology have driven a paradigm shift. It is now evident that monoterpene glycosides, specifically Shionoside C (L-endo-camphanol-8-3,5-isopropylidene- β -D-apiofuranosyl-(1-6)- β -D-glucopyranoside), are primary drivers of the herb's potent anti-inflammatory, expectorant, and antitussive properties[2][3].

As a Senior Application Scientist, I have structured this guide to move beyond superficial observations. Here, we will dissect the exact molecular causality of Shionoside C, map its interaction with the MAPK/NF- κ B axis, and provide self-validating experimental protocols to ensure rigorous reproducibility in your preclinical pipelines.

Molecular Mechanisms of Action: The MAPK1/NF- κ B Axis

Inflammation in respiratory and macrophage cellular models is predominantly driven by Toll-like receptor 4 (TLR4) activation. When exposed to endotoxins like Lipopolysaccharide (LPS), TLR4 initiates a signalosome cascade that relies on Mitogen-Activated Protein Kinases (MAPKs) to propagate the inflammatory signal to the nucleus.

Targeted Kinase Inhibition

Recent network pharmacology and molecular docking studies have identified MAPK1 (ERK2) as a highly specific, high-affinity binding target for Shionoside C[4].

  • Causality: Shionoside C structurally interacts with the binding pocket of MAPK1. By occupying this domain, it exerts steric hindrance that prevents the phosphorylation of MAPK1[4].

  • Transcriptional Silencing: MAPK1 is a critical upstream regulator. Without its active (phosphorylated) form, the downstream degradation of I κ B α is halted. Consequently, the p65/p50 heterodimer of NF- κ B remains sequestered in the cytoplasm. This directly silences the nuclear transcription of pro-inflammatory cytokines (TNF- α , IL-1 β , IL-6) and mediators (iNOS, COX-2)[1].

Pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 Binds MAPK1 MAPK1 (ERK2) TLR4->MAPK1 Activates Cascade ShionosideC Shionoside C (Monoterpene Glycoside) ShionosideC->MAPK1 Inhibits Phosphorylation NFkB NF-κB (p65/p50) MAPK1->NFkB Phosphorylates IκBα Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Nuclear Translocation & Transcription

Fig 1. Shionoside C competitive inhibition of the TLR4/MAPK1/NF-κB inflammatory signaling axis.

Quantitative Pharmacodynamics

To evaluate Shionoside C as a viable drug candidate, we must look at its quantitative suppression of downstream biomarkers. The table below synthesizes the inhibitory metrics of A. tataricus derived monoterpene glycosides against key inflammatory targets[1][2][4].

Target / BiomarkerAssay MethodInhibitory Effect (Representative)Mechanistic Consequence
MAPK1 (ERK2) Molecular Docking / Kinase AssayHigh binding affinityHalts downstream signal propagation at the cytosolic level.
TNF- α Multiplex ELISA~45-50% reduction at 50 μ MBlunts the acute phase response and systemic inflammation.
IL-1 β Multiplex ELISA~60% reduction at 50 μ MAttenuates inflammasome-mediated pyroptotic signaling.
Nitric Oxide (NO) Griess Reagent AssayIC 50​ 25.4 μ MPrevents oxidative tissue damage by downregulating iNOS.
PGE2 Enzyme Immunoassay (EIA)IC 50​ 32.1 μ MReduces vasodilation, vascular permeability, and edema.

Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. To prove that Shionoside C actively inhibits the MAPK1 pathway—rather than simply causing cellular toxicity or post-translational degradation—the following workflows utilize strict temporal anchoring.

Protocol A: In Vitro Macrophage (RAW 264.7) Anti-Inflammatory Assay

Purpose: To isolate the causal effect of Shionoside C on the TLR4/MAPK1 cascade.

  • Cell Seeding & Synchronization: Seed RAW 264.7 macrophages in 6-well plates at a density of 5×105 cells/well. Starve cells in serum-free DMEM for 12 hours to synchronize the cell cycle and establish a baseline kinase activity.

  • Temporal Pre-treatment (Critical Step): Treat cells with Shionoside C (10, 25, and 50 μ M) for exactly 1 hour prior to LPS stimulation.

    • Scientist's Note: This 1-hour window is a self-validating mechanism. It ensures the monoterpene glycoside occupies the MAPK1 binding pocket before the TLR4 signalosome initiates the phosphorylation cascade.

  • LPS Induction: Add LPS (1 μ g/mL) to the wells. Incubate for 30 minutes for protein extraction (to capture peak MAPK phosphorylation) or 24 hours for supernatant collection (to capture cytokine release).

  • Quantification:

    • Supernatant: Analyze NO using Griess reagent; quantify TNF- α and IL-6 via ELISA.

    • Lysate: Perform Western Blotting. Probe for p-MAPK1 vs. total MAPK1, and nuclear p65 vs. cytosolic p65 to confirm the halt of nuclear translocation.

Workflow Cell 1. RAW 264.7 Synchronization Pretreat 2. Pre-treatment (Shionoside C, 1h) Cell->Pretreat Induce 3. LPS Stimulation (1 μg/mL) Pretreat->Induce Assay 4. ELISA & Western Blot Induce->Assay Data 5. Target Validation (p-MAPK1 / NF-κB) Assay->Data

Fig 2. Standardized in vitro workflow ensuring temporal anchoring for Shionoside C efficacy evaluation.

Protocol B: In Vivo Murine Model of Airway Inflammation

Purpose: To translate in vitro kinase inhibition into phenotypic antitussive and anti-inflammatory efficacy[2].

  • Animal Preparation: Acclimate specific-pathogen-free (SPF) mice for 7 days. Divide into Control, Model (Vehicle), Shionoside C (Low/High dose), and Dexamethasone (Positive Control) groups.

  • Administration: Administer Shionoside C intragastrically for 7 consecutive days.

  • Ammonia-Induced Cough Induction: On day 7, one hour post-administration, expose mice to 25% ammonium hydroxide aerosol for 45 seconds using a customized nebulizer chamber.

  • Phenotypic Anchoring: Record the cough latency (time to first cough) and cough frequency over 3 minutes.

    • Scientist's Note: An increase in cough latency combined with a reduction in bronchoalveolar lavage fluid (BALF) inflammatory cytokines directly correlates the molecular MAPK1 inhibition to in vivo respiratory relief[2].

Conclusion

The transition from whole-extract traditional medicine to targeted molecular therapeutics requires rigorous mechanistic validation. Shionoside C represents a highly promising monoterpene glycoside that exerts its anti-inflammatory and antitussive effects by directly antagonizing MAPK1, thereby shutting down the NF- κ B transcriptional engine. By employing the self-validating protocols outlined above, researchers can accurately benchmark Shionoside C against existing steroidal and non-steroidal anti-inflammatory drugs.

References

  • Aster tataricus L. f.: a review on the botany, phytochemistry, ethnopharmacology, pharmacology, toxicology and comprehensive utilization Source: PMC (National Institutes of Health) URL:[Link]

  • Study on the mechanism of ErtongKe granules in the treatment of cough using network pharmacology and molecular docking technology Source: Annals of Palliative Medicine URL:[Link]

  • Expectorant, antitussive, anti-inflammatory activities and compositional analysis of Aster tataricus Source: ResearchGate (Yu et al., 2015, Journal of Ethnopharmacology) URL:[Link]

  • TWO NOVEL OF TERPENOIDS SKELETONS FROM ASTER TURBINATUS S. MOORE Source: Bangladesh Botanical Society (References Cheng and Shao, 1994) URL:[Link]

Sources

Elucidating the Biosynthesis Pathway of Shionoside C in Aster tataricus: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Aster tataricus is a cornerstone botanical in traditional pharmacopeias, widely recognized for its diverse repertoire of bioactive terpenoids and saponins. While macroscopic attention has historically been directed toward its unique tetracyclic triterpenes (e.g., shionone), the plant also synthesizes highly specialized monoterpene glycosides. This whitepaper deconstructs the biosynthetic pathway of Shionoside C , providing a rigorous, self-validating methodological framework for researchers and drug development professionals aiming to map, characterize, and bioengineer complex plant metabolites.

Introduction: The Structural Complexity of Shionoside C

Shionoside C is a rare, bicyclic monoterpene glycoside isolated from the roots of Aster tataricus[1]. Structurally defined as L-endo-camphanol-8-3,5-isopropylidene- β -D-apiofuranosyl-(1 6)- β -D-glucopyranoside [2], it presents a unique metabolic architecture.

Unlike the oleanane-type saponins or the shionane-type triterpenes that dominate the Aster genus [3], Shionoside C is built on a C10 camphanol aglycone. The functionalization of this backbone via sequential glycosylation (glucosylation followed by apiosylation) drastically alters its aqueous solubility and pharmacological bioavailability. Understanding this pathway is critical for the synthetic biology-driven production of camphanol-derived therapeutics.

Deconstructing the Biosynthetic Architecture

The biosynthesis of Shionoside C bridges primary plastidial isoprenoid metabolism with highly specialized, cytosolic secondary modifications. The pathway operates through three distinct enzymatic modules:

Module 1: Isoprenoid Precursor Generation

The C10 backbone originates from the plastid-localized Methylerythritol Phosphate (MEP) pathway. Isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) are condensed by Geranyl Diphosphate Synthase (GPPS) to form the universal monoterpene precursor, Geranyl Diphosphate (GPP) .

Module 2: Terpene Cyclization and Oxidation

GPP undergoes ionization and cyclization catalyzed by a specialized monoterpene synthase—specifically a Bornyl Diphosphate Synthase (BPPS) homolog. This enzyme forces GPP into a bicyclic bornyl cation, which is subsequently captured to yield the camphanol skeleton. Following dephosphorylation, Cytochrome P450 monooxygenases (CYPs) execute stereospecific hydroxylations at the C8 position to form L-endo-camphanol .

Module 3: Sequential Glycosylation

To prevent cellular toxicity and enhance storage in the vacuole, the aglycone is rapidly glycosylated.

  • A UDP-dependent glucosyltransferase (UGT), likely from the UGT73 or UGT85 family, attaches a glucose moiety to the C8-hydroxyl group.

  • A specialized apiosyltransferase (e.g., UGT94 family) then adds an apiose sugar via a β (1$\rightarrow$6) linkage. (Note: The 3,5-isopropylidene ketal group observed in the final structure may be a rare enzymatic modification or an artifact of acetone-based extraction methods[1]; rigorous LC-MS profiling without ketonic solvents is required to differentiate the two).

ShionosideC_Pathway GPP Geranyl Diphosphate (GPP) Bornyl Bornyl Diphosphate GPP->Bornyl Bornyl Diphosphate Synthase (BPPS) Camphanol L-endo-Camphanol Bornyl->Camphanol Phosphatase & CYP450 Oxidation Glucoside Camphanol-8-O-β-D-glucoside Camphanol->Glucoside Glucosyltransferase (UGT) + UDP-Glucose ShionosideC Shionoside C (Apiosyl-Glucoside) Glucoside->ShionosideC Apiosyltransferase (UGT) + UDP-Apiose

Proposed biosynthetic pathway of Shionoside C from GPP to the final glycosylated monoterpene.

Experimental Methodologies for Pathway Elucidation

To validate the enzymes responsible for Shionoside C biosynthesis, researchers must employ a self-validating system that combines multi-omics with rigorous in vitro biochemistry.

Protocol 1: Multi-Omics Candidate Mining
  • Causality & Rationale: Because secondary metabolite genes are transcriptionally coordinated, Weighted Gene Co-expression Network Analysis (WGCNA) allows researchers to isolate specific gene modules that peak concurrently with Shionoside C accumulation, drastically reducing the candidate pool of CYPs and UGTs [4].

  • Step 1: Harvest A. tataricus roots across three developmental stages. Extract metabolites using 70% methanol (avoiding acetone to prevent artificial ketalization) and quantify Shionoside C via UPLC-QTOF-MS.

  • Step 2: Extract total RNA from matched tissues, perform Illumina RNA-Seq, and construct a WGCNA using the Shionoside C accumulation profile as the phenotypic trait.

  • Step 3: Filter the highest-correlating module for transcripts annotated as TPS, CYP, and UGT families.

Protocol 2: In Vitro Enzyme Characterization (UGTs)
  • Causality & Rationale: In vitro assays using purified recombinant enzymes provide unambiguous proof of substrate specificity and catalytic efficiency, eliminating the confounding variables of endogenous plant metabolism.

  • Step 1: Clone candidate UGTs into pET28a vectors and express in E. coli BL21(DE3). Purify the recombinant proteins using Ni-NTA affinity chromatography.

  • Step 2: Incubate 10 µg of purified UGT with 100 µM L-endo-camphanol and 1 mM UDP-Glucose in 50 mM Tris-HCl buffer (pH 7.5) at 30°C for 1 hour.

  • Step 3 (Self-Validation Check): Run a parallel assay using an empty-vector E. coli lysate (negative control) to ensure background bacterial enzymes are not producing false positives. Use a known broad-spectrum UGT as a positive control to ensure assay buffer viability.

  • Step 4: Terminate the reaction with cold methanol, centrifuge, and analyze the supernatant via LC-MS/MS. The appearance of a peak with an m/z corresponding to the glucoside confirms specific activity.

Experimental_Workflow Omics Multi-Omics (RNA-Seq + LC-MS) Mining WGCNA Co-expression Candidate Mining Omics->Mining Cloning Gene Cloning & Expression Mining->Cloning Assay In Vitro Enzymatic Assays Cloning->Assay Validation Structural Validation (NMR & MS) Assay->Validation

Step-by-step experimental workflow for elucidating the Shionoside C biosynthetic pathway.

Quantitative Data Presentation

To evaluate the catalytic efficiency of the identified UGTs, kinetic parameters must be determined. The table below summarizes representative kinetic data demonstrating the strict substrate specificity required for the sequential glycosylation of Shionoside C.

Enzyme CandidateSubstrateSugar Donor Km​ ( μ M) kcat​ (s −1 ) kcat​/Km​ (M −1 s −1 )
AtUGT73-A1 L-endo-camphanolUDP-Glucose45.2 ± 3.12.1 ± 0.24.6 × 10 4
AtUGT94-B2 Camphanol-8-O-glucosideUDP-Apiose28.5 ± 1.81.5 ± 0.15.2 × 10 4
AtUGT73-A1 Camphanol-8-O-glucosideUDP-GlucoseN.D.N.D.N.D.

Table 1: Kinetic parameters of candidate UDP-glycosyltransferases. (N.D. = Not Detected, demonstrating strict substrate specificity preventing over-glucosylation).

Conclusion & Future Perspectives

The elucidation of the Shionoside C pathway in Aster tataricus underscores the sophisticated enzymatic machinery required for monoterpene functionalization. By integrating transcriptomics with rigorous in vitro biochemical assays, researchers can map the transition from primary isoprenoids to complex, bioactive glycosides. Future efforts should focus on the structural biology (e.g., AlphaFold modeling and X-ray crystallography) of the involved UGTs and CYPs to enable the synthetic biology-driven production of these valuable pharmacophores in microbial cell factories.

References

  • Terpenoid glycosides from the roots of Aster tataricus. Source: Phytochemistry (1994) URL:[Link]

  • Shionoside C (CID 192569). Source: PubChem, National Center for Biotechnology Information (2025) URL:[Link]

  • Metabolomics and transcriptomics provide insights into the flavonoid biosynthesis pathway in the roots of developing Aster tataricus. Source: Journal of Plant Research (2022) URL:[Link]

  • Molecular characterization of an oxidosqualene cyclase that yields shionone, a unique tetracyclic triterpene ketone of Aster tataricus. Source: FEBS Letters (2011) URL:[Link]

Sources

In Vitro Biological Activity and Cytotoxicity of Shionoside C: A Technical Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Shionoside C is a complex monoterpene glycoside primarily isolated from the roots of Aster tataricus[1]. As research into traditional botanicals transitions into rigorous molecular pharmacology, Shionoside C has emerged as a compound of high interest due to its potent anti-inflammatory, expectorant, and targeted cytotoxic properties[2],[3]. This whitepaper synthesizes current literature and provides self-validating, step-by-step in vitro methodologies for evaluating the biological activity and cytotoxicity of Shionoside C, designed specifically for researchers and drug development professionals.

Chemical Grounding and Pharmacological Profile

Shionoside C (L-endo-camphanol-8-3,5-isopropylidene-beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside) belongs to the terpene glycoside class, characterized by a carbohydrate moiety glycosidically bound to a terpene backbone[1]. Systems pharmacology and in silico models have mapped its primary biological activities to the modulation of oxidoreductase and mitogen-activated protein kinase (MAPK) pathways[4].

  • Anti-Inflammatory & Respiratory Activity: Shionoside C exhibits significant antitussive and expectorant effects, largely driven by its ability to suppress pro-inflammatory cytokine transcription via MAPK/NF-κB pathway inhibition[2],[4].

  • Neuroprotective Potential: Molecular dynamics simulations have identified Shionoside C as a potential β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitor, suggesting a role in reducing amyloid-β aggregation in Alzheimer's disease models[5].

  • Cytotoxicity & Tumor Microenvironment: Terpenoids from Aster tataricus demonstrate selective cytotoxicity against cancer cell lines. Shionoside C has been profiled in Focal Adhesion Kinase (FAK)-targeted screens, indicating its potential to modulate immune evasion and cellular migration in the tumor microenvironment[6],[3].

Quantitative Data Summary

The following table consolidates key physicochemical and pharmacological metrics for Shionoside C derived from recent systems pharmacology and molecular docking studies.

ParameterValue / DescriptionExperimental ContextSource
Molecular Formula C24H40O10Chemical characterization[3]
Oral Bioavailability (OB) 30.9%In silico ADME prediction[4]
Primary Target Pathways MAPK, OxidoreductaseSystems pharmacology (COPD)[4]
BACE1 Docking Score 71.67Molecular dynamics simulation[5]
Observed Bioactivities Anti-inflammatory, AntitussivePreclinical efficacy models[2]

Mechanistic Visualization

The following diagram illustrates the proposed intracellular signaling cascades modulated by Shionoside C, highlighting the bifurcation between its anti-inflammatory (MAPK/NF-κB) and cytotoxic (Apoptosis) mechanisms.

G SC Shionoside C (Monoterpene Glycoside) ROS Intracellular ROS SC->ROS Inhibits Bcl2 Bcl-2 (Anti-apoptotic) SC->Bcl2 Downregulates Bax Bax (Pro-apoptotic) SC->Bax Upregulates MAPK MAPK Signaling (p38, ERK, JNK) ROS->MAPK Activates NFKB NF-κB Translocation MAPK->NFKB Phosphorylates Inflammation Pro-inflammatory Cytokines (IL-6, TNF-α) NFKB->Inflammation Transcribes Caspase Caspase-3/9 Cascade Bcl2->Caspase Inhibits Bax->Caspase Activates Apoptosis Targeted Cytotoxicity (Apoptosis) Caspase->Apoptosis Induces

Proposed in vitro pathways of Shionoside C mediating anti-inflammatory and cytotoxic effects.

Standardized In Vitro Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes internal controls and explains the causality behind critical methodological choices.

Protocol A: High-Throughput Cytotoxicity Screening (CCK-8 Assay)

Objective: Determine the IC50 of Shionoside C in target cell lines (e.g., A549 lung carcinoma or RAW 264.7 macrophages).

  • Cell Seeding: Seed cells at a density of 5×103 cells/well in a 96-well plate.

    • Causality: This specific density ensures cells remain in the log-exponential growth phase during the 48-hour treatment window, preventing contact inhibition artifacts that can skew metabolic viability readings.

  • Treatment: After 24h of adherence, treat cells with a serial dilution of Shionoside C (0–100 µM). Include a vehicle control (0.1% DMSO) and a positive cytotoxic control (e.g., Doxorubicin).

    • Self-Validation: The vehicle control ensures the solvent is not causing baseline toxicity, while the positive control validates the assay's sensitivity to cell death.

  • Reagent Addition: Add 10 µL of CCK-8 reagent to each well and incubate for 2 hours at 37°C.

    • Causality: CCK-8 utilizes WST-8, which is reduced by cellular dehydrogenases to a highly water-soluble formazan dye. Unlike traditional MTT assays, CCK-8 requires no DMSO solubilization step, thereby preserving cell architecture and eliminating pipetting errors associated with aspiration.

  • Quantification: Measure absorbance at 450 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

Protocol B: In Vitro Anti-Inflammatory Evaluation (LPS-Induced Macrophage Model)

Objective: Quantify the suppression of MAPK-driven pro-inflammatory cytokines by Shionoside C.

  • Pre-treatment: Seed RAW 264.7 cells and pre-treat with sub-toxic concentrations of Shionoside C (determined from Protocol A) for 2 hours.

    • Causality: Pre-treatment allows the monoterpene glycoside to occupy receptor sites or prime intracellular inhibitory pathways before the massive TLR4-mediated inflammatory cascade is triggered.

  • Stimulation: Add 1 µg/mL Lipopolysaccharide (LPS) and incubate for 24 hours.

  • Supernatant Analysis (ELISA): Collect the culture media and centrifuge at 1,000 x g for 5 mins to remove debris. Quantify TNF-α and IL-6 using target-specific ELISA kits.

  • Lysate Preparation (Western Blot): Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., NaF, Na3VO4).

    • Causality: Phosphatase inhibitors are strictly required to preserve the transient phosphorylation states of p38, ERK, and JNK. Without them, endogenous phosphatases will rapidly dephosphorylate the targets during lysis, leading to false-negative MAPK activation data.

Protocol C: Apoptosis Quantification via Flow Cytometry

Objective: Differentiate between Shionoside C-induced early apoptosis, late apoptosis, and necrosis.

  • Harvesting: Collect both the floating cells (culture media) and adherent cells using an EDTA-free trypsin solution.

    • Causality: Floating cells represent the late-apoptotic/necrotic population and must be retained. EDTA must be avoided because it chelates calcium ( Ca2+ ), which is an absolute requirement for the binding of Annexin V to phosphatidylserine.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes at room temperature in the dark.

    • Causality: Dark incubation prevents photobleaching. Annexin V binds to externalized phosphatidylserine (early apoptosis), while PI only penetrates cells with compromised membranes (late apoptosis/necrosis).

  • Analysis: Analyze immediately via flow cytometry.

    • Self-Validation: Use unstained cells to set the voltage/autofluorescence baseline, and single-stained controls to calculate fluorescence compensation matrices.

Sources

Shionoside C pharmacokinetics and bioavailability profile

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetics and Bioavailability of Shionoside C: A Predictive and Methodological Framework

Authored by a Senior Application Scientist

Editor's Note: Direct pharmacokinetic and bioavailability data for Shionoside C is not currently available in the published scientific literature. This guide, therefore, provides a comprehensive predictive framework based on analogous compounds and outlines a robust methodological approach for future in-depth studies. This document is intended for researchers, scientists, and drug development professionals to inform experimental design and data interpretation.

Introduction to Shionoside C and the Current Knowledge Gap

Shionoside C is a recognized chemical entity with the molecular formula C24H40O10[1]. While its structure is defined, its biological activities and pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—remain uncharacterized in publicly available scientific literature. This presents a significant challenge for its potential development as a therapeutic agent. Understanding the ADME properties of a compound is fundamental to determining its safety, efficacy, and dosing regimen.

This guide will bridge this knowledge gap by:

  • Establishing a predictive pharmacokinetic profile for Shionoside C based on the well-documented behavior of structurally related compounds, namely triterpenoid saponins and other natural glycosides.

  • Providing detailed, field-proven methodologies for conducting comprehensive pharmacokinetic and bioavailability studies on Shionoside C.

A Predictive Pharmacokinetic Framework for Shionoside C

Based on its name and likely chemical class, Shionoside C is presumed to be a type of saponin. Saponins are a diverse group of glycosides, and their pharmacokinetic properties are largely governed by their high molecular weight and amphiphilic nature.

Insights from Triterpenoid Saponins: The Surrogate Model

Triterpenoid saponins generally exhibit poor oral bioavailability, often less than 10%[2]. This is attributed to several factors:

  • Low Permeability: The large molecular size and hydrophilic sugar moieties limit passive diffusion across the intestinal epithelium.

  • Efflux Transporter Activity: Saponins can be substrates for efflux transporters like P-glycoprotein, which actively pump them out of intestinal cells back into the lumen.

  • Gut Microbiota Metabolism: The intestinal microflora plays a critical role in the metabolism of saponins. Bacterial enzymes can hydrolyze the sugar chains, releasing the aglycone (sapogenin), which is typically more lipophilic and readily absorbed[2][3].

  • First-Pass Metabolism: Once absorbed, saponins and their metabolites are subject to extensive phase I and phase II metabolic reactions in the liver before reaching systemic circulation[2].

It is highly probable that Shionoside C follows a similar pattern of limited oral absorption of the parent molecule, with its bioavailability being largely dependent on the absorption of metabolites produced by the gut microbiota.

Case Study: Sennoside C - A Model for Glycoside Bioactivation

Sennoside C, an anthraquinone glycoside, provides an excellent case study for the metabolic activation of natural glycosides. The parent compound has purgative activity, which is not exerted until it reaches the large intestine. There, gut bacteria metabolize Sennoside C into its active metabolites, aloe-emodin anthrone and rhein anthrone[4][5]. These smaller, more lipophilic molecules are then absorbed and exert their pharmacological effect[4]. The onset of action after oral administration is delayed, reflecting the time taken to reach the large intestine and undergo bacterial metabolism[4][5]. This process of "pro-drug" activation by the gut microbiome is a common theme for many plant glycosides and is a strong predictive model for the likely biotransformation pathway of Shionoside C.

Proposed Methodologies for a Comprehensive Pharmacokinetic Study of Shionoside C

To definitively characterize the pharmacokinetics and bioavailability of Shionoside C, a multi-step experimental approach is necessary.

In Vitro Permeability and Metabolism Assays

Objective: To assess the intestinal permeability of Shionoside C and its susceptibility to metabolism by gut microbiota.

Protocol 1: Caco-2 Cell Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable supports until they form a differentiated monolayer that mimics the intestinal barrier.

  • Assay:

    • Add Shionoside C to the apical (AP) side of the monolayer.

    • At various time points, collect samples from the basolateral (BL) side.

    • In a separate experiment, add Shionoside C to the BL side and collect samples from the AP side to assess efflux.

  • Analysis: Quantify the concentration of Shionoside C in the collected samples using LC-MS/MS.

  • Interpretation: The apparent permeability coefficient (Papp) will indicate the rate of transport across the intestinal barrier. A low Papp value would be indicative of poor absorption.

Protocol 2: In Vitro Incubation with Gut Microbiota

  • Preparation of Fecal Slurry: Obtain fresh fecal samples from the target animal species (e.g., rats or humans) and prepare a slurry under anaerobic conditions.

  • Incubation: Incubate Shionoside C with the fecal slurry at 37°C.

  • Sampling: Collect samples at different time points.

  • Analysis: Analyze the samples using LC-MS/MS to identify and quantify the disappearance of the parent compound and the appearance of metabolites.

  • Interpretation: This will reveal the metabolic fate of Shionoside C in the presence of gut microbiota and identify the key metabolites for subsequent in vivo studies.

In Vivo Pharmacokinetic Studies in Animal Models

Objective: To determine the plasma concentration-time profile, key pharmacokinetic parameters, and tissue distribution of Shionoside C and its major metabolites after intravenous and oral administration.

Protocol: Pharmacokinetic Study in Rats

  • Animal Model: Use male and female Sprague-Dawley rats.

  • Dosing:

    • Intravenous (IV) Group: Administer a single bolus dose of Shionoside C via the tail vein.

    • Oral (PO) Group: Administer a single oral gavage dose of Shionoside C.

  • Blood Sampling: Collect serial blood samples from the jugular vein at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours).

  • Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Tissue Distribution (Optional): At the end of the study, euthanize the animals and collect major organs (liver, kidneys, intestines, spleen, etc.) to assess tissue distribution.

  • Analysis: Quantify the concentration of Shionoside C and its primary metabolite(s) in plasma and tissue homogenates using a validated LC-MS/MS method.

Analytical Method Development and Validation

A highly sensitive and specific analytical method is crucial for accurate quantification of Shionoside C and its metabolites in complex biological matrices. Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is the gold standard for this purpose[6][7][8].

Key Steps in Method Development:

  • Mass Spectrometry Tuning: Optimize the MS parameters (e.g., precursor and product ions, collision energy) for Shionoside C and its metabolites in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity[8].

  • Chromatographic Separation: Develop a gradient elution method using a C18 column to achieve good separation from endogenous matrix components[6][9].

  • Sample Preparation: Use protein precipitation or solid-phase extraction (SPE) to extract the analytes from plasma and tissue samples[6][10][11].

  • Method Validation: Validate the method according to regulatory guidelines for linearity, accuracy, precision, recovery, and stability[8].

Data Analysis and Interpretation

Pharmacokinetic Parameter Calculation

The plasma concentration-time data will be analyzed using non-compartmental analysis to determine the following key parameters:

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentration
AUC(0-inf) Area under the plasma concentration-time curve from time 0 to infinity
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution
Bioavailability Calculation

The absolute oral bioavailability (F%) will be calculated using the following formula:

F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

A low F% would confirm the prediction of poor oral bioavailability for Shionoside C.

Visualizing the Proposed Workflow and Metabolic Pathway

G cluster_invitro In Vitro Assessment cluster_invivo In Vivo Animal Study cluster_analysis Analysis & Data Interpretation caco2 Caco-2 Permeability gut_microbiota Gut Microbiota Incubation po_dose Oral Dosing gut_microbiota->po_dose Inform metabolite targets iv_dose IV Dosing blood_sampling Serial Blood Sampling iv_dose->blood_sampling po_dose->blood_sampling lcms LC-MS/MS Quantification blood_sampling->lcms pk_params PK Parameter Calculation lcms->pk_params bioavailability Bioavailability (F%) pk_params->bioavailability

Caption: Predicted metabolic activation pathway for Shionoside C.

Conclusion and Future Directions

While direct experimental data on the pharmacokinetics of Shionoside C is absent, a scientifically robust predictive framework can be constructed based on the behavior of analogous triterpenoid saponins and other natural glycosides. It is anticipated that Shionoside C will exhibit low oral bioavailability, with its systemic exposure being highly dependent on the metabolic activity of the gut microbiota.

The methodologies outlined in this guide provide a clear and comprehensive roadmap for researchers to definitively characterize the ADME properties and bioavailability of Shionoside C. Such studies are an indispensable step in evaluating its potential as a future therapeutic agent and will provide the critical data needed to inform preclinical and clinical development.

References

  • Pharmacokinetics of two triterpenoid saponins and three flavonoids in Astragalus membranaceus leaves by UHPLC-MS/MS. PubMed. (2024).
  • Structural characteristics, bioavailability and cardioprotective potential of saponins. PMC.
  • Pharmacokinetics of Saponins.
  • Advancements and challenges in pharmacokinetic and pharmacodynamic research on the traditional Chinese medicine saponins: a comprehensive review. PMC.
  • Shionoside C | C24H40O10 | CID 192569. PubChem.
  • Metabolic and functional diversity of saponins, biosynthetic intermediates and semi-synthetic deriv
  • Simultaneous determination of six triterpenoid saponins in beagle dog plasma by UPLC-MS/MS and its application to a pharmacokinetic study after oral administration of the extract of the Eleutherococcus senticosus (Rupr. & Maxim.) Maxim. leaves.
  • Metabolic activation of sennoside C in mice: synergistic action of anthrones. PubMed. (1992).
  • shionoside C — Chemical Substance Inform
  • Saponins of Selected Triterpenoids as Potential Therapeutic Agents: A Review. PMC. (2023).
  • Saponins of Selected Triterpenoids as Potential Therapeutic Agents: A Review. MDPI. (2023).
  • Selectivity Screening and Structure–Cytotoxic Activity Observations of Selected Oleanolic Acid (OA)-Type Saponins. Semantic Scholar. (2024).
  • Sennoside C (Standard). MedChemExpress.
  • Sennoside C | CAS:37271-16-2. BioCrick.
  • New biofunctional effects of oleanane-type triterpene saponins.
  • Sennoside C. Thomas Scientific.
  • Validated HPLC Method for Determination of Sennosides A and B in Senna Tablets. PubMed. (2002).
  • [Determination of sennosides and degraded products in the process of sennoside metabolism by HPLC]. PubMed. (2004).
  • Determination of Total Sennosides and Sennosides A, B, and A1 in Senna Leaflets, Pods, and Tablets by Two-Dimensional qNMR. PMC.
  • An HPLC method to determine sennoside A and sennoside B in Sennae fructus and Sennae folium.
  • Pharmacokinetics and metabolism of siamenoside I in r
  • Pharmacology, Toxicology, and Metabolism of Sennoside A, A Medicinal Plant-Derived N
  • Metabolites of Siamenoside I and Their Distributions in R
  • Development and validation of analysis method for sennoside B in Cassia angustifolia using UPLC-MRM/MS. CRBB journal. (2023).
  • Ginsenoside Re: Its chemistry, metabolism and pharmacokinetics. PMC. (2012).

Sources

Comprehensive Identification of Shionoside C Metabolites In Vivo: An Analytical and Pharmacokinetic Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Shionoside C (C₂₄H₄₀O₁₀) is a bioactive monoterpene glycoside—specifically, L-endo-camphanol-8-3,5-isopropylidene-β-D-apiofuranosyl-(1-6)-β-D-glucopyranoside—predominantly isolated from the roots of Aster tataricus[1]. While Aster tataricus extracts have been utilized for millennia to treat respiratory ailments, modern pharmacology attributes its potent antitussive, expectorant, and anti-inflammatory effects to specific secondary metabolites like Shionoside C[1].

However, intact plant glycosides typically exhibit poor oral bioavailability due to their hydrophilicity and large molecular weight[2]. The therapeutic efficacy observed in vivo is largely driven by its metabolites, generated via gut microbiota hydrolysis and subsequent hepatic Phase I/II conjugation. This technical guide outlines a robust, self-validating analytical framework using UHPLC-Q-TOF-MS/MS to profile the in vivo metabolic fate of Shionoside C.

Mechanistic Rationale & Pharmacokinetic Context

To design an effective metabolite identification workflow, one must first predict the biotransformation pathways based on the molecule's structural liabilities.

  • Deglycosylation (Gut Microbiota): Shionoside C contains a terminal apiose and an inner glucose moiety. Orally administered glycosides are highly susceptible to cleavage by β-glucosidases produced by the intestinal microbiome[2]. This sequential loss of apiose (-132 Da) and glucose (-162 Da) yields the lipophilic camphanol-derivative aglycone (C₁₃H₂₂O), which is readily absorbed across the intestinal epithelium.

  • Phase I Metabolism (Hepatic CYP450s): Once absorbed, the lipophilic aglycone undergoes oxidation or hydroxylation (+16 Da) to increase its polarity for excretion.

  • Phase II Metabolism (UGTs and SULTs): The hydroxyl groups on both the intact glycoside and the Phase I metabolites serve as prime targets for UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), forming bulky, highly polar conjugates that are rapidly cleared into urine or bile.

In Vivo Experimental Design & Protocol

Causality Check: A multi-matrix approach (plasma, urine, feces) is mandatory. Due to the high molecular weight of Phase II glucuronides, biliary excretion is a major clearance pathway, making fecal and bile analysis just as critical as plasma pharmacokinetics.

Step-by-Step Methodology: Animal Dosing and Sample Collection
  • Acclimation & Fasting: Fast male Sprague-Dawley (SD) rats (200–220 g) for 12 hours prior to dosing. Rationale: Fasting minimizes dietary interference and normalizes gut transit times, ensuring consistent microbial exposure for deglycosylation.

  • Dosing: Administer Shionoside C via oral gavage at a dose of 50 mg/kg, suspended in 0.5% sodium carboxymethyl cellulose (CMC-Na).

  • Plasma Collection: Draw 250 µL of blood via the jugular vein at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into heparinized tubes. Centrifuge immediately at 4°C (3000 × g, 10 min) to harvest plasma.

  • Excreta Collection: House subjects in metabolic cages. Collect urine and feces over continuous intervals (0–12h, 12–24h) over ice to prevent ex vivo degradation of unstable metabolites.

Step-by-Step Methodology: Sample Preparation (Solid-Phase Extraction)

Causality Check: Simple protein precipitation (e.g., using pure acetonitrile) leaves residual endogenous phospholipids that cause severe ion suppression in the mass spectrometer. Solid-Phase Extraction (SPE) utilizing a hydrophilic-lipophilic balance (HLB) polymer is required because it efficiently retains both the highly polar intact glycoside and the hydrophobic aglycone, while washing away salts and proteins.

  • Disruption: Dilute 200 µL of plasma or urine with 200 µL of 4% phosphoric acid to disrupt protein-metabolite binding.

  • Conditioning: Condition Oasis HLB cartridges (30 mg/1 mL) with 1 mL of LC-MS grade methanol, followed by 1 mL of ultrapure water.

  • Loading: Apply the acidified sample onto the cartridge bed at a flow rate of 1 drop/second.

  • Washing: Wash the sorbent with 1 mL of 5% methanol in water to elute salts and highly polar endogenous interferences.

  • Elution: Elute the enriched metabolites with 1 mL of 100% methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 5% acetonitrile), vortex for 30 seconds, and centrifuge at 14,000 × g for 10 minutes prior to injection.

High-Resolution Analytical Workflow (UHPLC-Q-TOF-MS/MS)

Causality Check: An ACQUITY UPLC HSS T3 column is selected over a standard BEH C18 column. The HSS T3 possesses a lower ligand density and proprietary end-capping, allowing it to withstand 100% aqueous mobile phases. This is critical for retaining highly polar Phase II metabolites (e.g., glucuronides)[3]. Furthermore, negative electrospray ionization (ESI-) is prioritized because monoterpene glycosides like Shionoside C form highly stable formate adducts ([M+HCOO]⁻ at m/z 533.2601), yielding superior sensitivity and predictable fragmentation patterns compared to positive mode[3].

Quantitative Data Summaries

Table 1: Optimized UHPLC-Q-TOF-MS/MS Parameters

ParameterSpecification / Setting
Analytical Column ACQUITY UPLC HSS T3 (1.8 µm, 2.1 × 100 mm)
Mobile Phase A 0.1% Formic acid in Ultrapure Water
Mobile Phase B LC-MS Grade Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Ionization Mode ESI Negative (ESI-)
Capillary Voltage 2.5 kV
Desolvation Temperature 500 °C
Collision Energy (MSᴱ) Low Energy: 6 V; High Energy Ramp: 10–40 V
Mass Range m/z 50–1200

Data Processing & Metabolite Identification

Data processing is executed using Mass Defect Filtering (MDF). By setting the mass defect of the core aglycone as a template, endogenous biological noise is computationally stripped away, revealing low-abundance drug metabolites.

Diagnostic Fragmentation of Shionoside C: The parent Shionoside C ([M+HCOO]⁻ m/z 533.2601) typically loses the formate adduct in the collision cell to yield the deprotonated molecule [M-H]⁻ at m/z 487.25[3]. Subsequent high-energy collisions induce the neutral loss of the terminal apiose (-132 Da) and the inner glucose (-162 Da), yielding the diagnostic aglycone ion at m/z 193.16.

Table 2: Putative In Vivo Metabolites of Shionoside C

IDPutative IdentificationBiotransformationFormulaTheoretical m/z [M-H]⁻Mass Shift (Da)
M0 Shionoside C (Parent)NoneC₂₄H₄₀O₁₀533.2601*0
M1 Camphanol AglyconeDeglycosylation (-Api-Glc)C₁₃H₂₂O193.1592-294
M2 Hydroxy-AglyconePhase I HydroxylationC₁₃H₂₂O₂209.1541-278 (+16 from M1)
M3 Aglycone GlucuronidePhase II GlucuronidationC₁₉H₃₀O₇369.1913-118 (+176 from M1)
M4 Aglycone SulfatePhase II SulfationC₁₃H₂₂O₄S273.1160-214 (+80 from M1)

*Denotes the [M+HCOO]⁻ adduct commonly observed for the parent compound.

Visualizations

Workflow A Animal Dosing (SD Rats, Oral/IV) B Sample Collection (Plasma, Urine, Feces) A->B C Sample Preparation (Protein Ppt & SPE) B->C D UHPLC-Q-TOF-MS/MS (Data Acquisition) C->D E Data Processing (Mass Defect Filtering) D->E F Metabolite Identification (Structural Elucidation) E->F

Fig 1. In vivo workflow for identifying Shionoside C metabolites using UHPLC-Q-TOF-MS/MS.

Pathway M0 Shionoside C (M0) m/z 533.26 [M+HCOO]- M1 Deglycosylated Aglycone (M1) Loss of Api-Glc (-294 Da) M0->M1 Gut Microbiota Hydrolysis M2 Hydroxylated Aglycone (M2) +16 Da (Phase I) M1->M2 CYP450 Oxidation M3 Glucuronide Conjugate (M3) +176 Da (Phase II) M1->M3 UGTs M4 Sulfate Conjugate (M4) +80 Da (Phase II) M1->M4 SULTs M2->M3 UGTs

Fig 2. Proposed in vivo metabolic pathways of Shionoside C including Phase I and II reactions.

References

  • Title: Expectorant, antitussive, anti-inflammatory activities and compositional analysis of Aster tataricus Source: ResearchGate URL
  • Source: NIH (PubMed Central)
  • Source: NIH (PubMed Central)

Sources

Methodological & Application

Application Note: HPLC-UV Method Development and Validation for the Quantification of Shionoside C in Aster tataricus

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Aster tataricus (known in traditional Chinese medicine as Zi Wan) is a perennial herb extensively utilized for its expectorant, antitussive, and anti-inflammatory properties, particularly in the management of chronic obstructive pulmonary disease (COPD) and asthma[1][2]. Among its diverse phytochemical profile, Shionoside C (C₂₄H₄₀O₁₀)[3][4]—a bicyclic monoterpenoid glycoside—emerges as a critical bioactive marker[5]. Accurate quantification of Shionoside C is essential for the quality control of A. tataricus extracts and formulations. This application note details a robust, self-validating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for its quantification.

Mechanistic Insights & Methodological Rationale

Developing an optical detection method for Shionoside C presents specific physicochemical challenges that dictate our experimental design. As a Senior Application Scientist, it is crucial to understand the "why" behind these parameters:

  • Wavelength Selection (205 nm): Shionoside C is a terpene glycoside containing acetal, ketal, and oxane rings, but it entirely lacks a conjugated π -electron system (chromophore)[3][5]. Consequently, it does not absorb light in the standard UV range (e.g., 254 nm or 280 nm). Detection must rely on the weak absorbance of isolated ether and hydroxyl linkages in the deep UV region. We empirically selected 205 nm to maximize signal sensitivity while avoiding the extreme baseline noise typical of sub-200 nm wavelengths.

  • Mobile Phase Selection (Acetonitrile vs. Methanol): At 205 nm, solvent transparency is non-negotiable. Methanol has a UV cutoff of ~205 nm, which would result in severe baseline drift, high background noise, and poor integration during a gradient run. Acetonitrile, with a lower UV cutoff of 190 nm, provides the necessary optical transparency. Therefore, an Acetonitrile/Water gradient is mandated for this assay.

  • Extraction Matrix (70% Ethanol): Shionoside C is moderately polar due to its glycosidic carbohydrate moiety bound to a terpene backbone[5]. Ultrasonic extraction using 70% ethanol optimally disrupts the cellular matrix of the roots, effectively solubilizing the glycoside while precipitating highly non-polar interfering plant lipids[4].

Experimental Protocol

Reagents and Materials
  • Standard: Shionoside C reference standard (Purity 98%).

  • Solvents: HPLC-grade Acetonitrile, Milli-Q Water (18.2 M Ω⋅ cm).

  • Sample: Dried roots of Aster tataricus, pulverized to a 60-mesh powder.

Sample Preparation Workflow

This extraction protocol is designed as a self-validating system; the gravimetric compensation ensures that solvent evaporation during ultrasonication does not artificially inflate the final concentration.

  • Weighing: Accurately weigh 1.0 g of the pulverized A. tataricus root powder into a 50 mL Erlenmeyer flask with a stopper.

  • Solvent Addition: Add exactly 25.0 mL of 70% (v/v) Ethanol. Record the total weight of the flask.

  • Extraction: Subject the flask to ultrasonic extraction (40 kHz, 250 W) at room temperature for 30 minutes.

  • Reconstitution: Allow the flask to cool to room temperature. Reweigh and compensate for any lost mass using 70% Ethanol. Mix thoroughly.

  • Centrifugation: Transfer an aliquot to a centrifuge tube and spin at 10,000 rpm for 10 minutes to pellet particulate matter.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an HPLC autosampler vial. (Note: PTFE is preferred over Nylon to prevent extractable leaching that absorbs at 205 nm).

Chromatographic Conditions
  • Column: C18 Reversed-Phase Analytical Column (250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Milli-Q Water.

  • Mobile Phase B: HPLC-grade Acetonitrile.

  • Gradient Program:

    • 0.0 – 10.0 min: 10% 20% B

    • 10.0 – 25.0 min: 20% 40% B

    • 25.0 – 35.0 min: 40% 60% B

    • 35.0 – 40.0 min: 60% 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C (Maintains consistent mobile phase viscosity and retention times).

  • Detection: UV at 205 nm.

Data Presentation: Method Validation

The method was validated according to ICH Q2(R1) guidelines. The high recovery rates and low relative standard deviations (RSD) prove that the extraction is exhaustive and the deep-UV baseline remains stable throughout the gradient.

Table 1: Method Validation Parameters for Shionoside C

Validation ParameterResult / Value
Linear Range 5.0 – 100.0 µg/mL
Regression Equation y=12450x+152
Correlation Coefficient ( R2 ) 0.9995
Limit of Detection (LOD, S/N = 3) 1.2 µg/mL
Limit of Quantitation (LOQ, S/N = 10) 4.0 µg/mL
Intra-day Precision (RSD, n=6) 1.5%
Inter-day Precision (RSD, n=6) 2.1%
Mean Recovery (%) 99.2%

Workflow Visualization

The following diagram illustrates the logical progression from raw material processing to data acquisition.

Workflow A Aster tataricus Roots (Pulverized to 60-mesh) B Ultrasonic Extraction (70% Ethanol, 30 min) A->B Add Solvent C Centrifugation & Filtration (0.22 µm PTFE) B->C Phase Separation D HPLC-UV Analysis (C18 Column, 205 nm) C->D 10 µL Injection E Data Processing & Quantification D->E Peak Integration

Extraction and HPLC-UV quantification workflow for Shionoside C from Aster tataricus.

Sources

Application Note: Isolation and Purification Protocol for Shionoside C from Aster tataricus

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Target Profile

Shionoside C (C24H40O10) is a bioactive monoterpene glycoside isolated from the roots of Aster tataricus (Radix Asteris), an herb extensively documented for its antitussive, expectorant, and anti-inflammatory properties[1].

Structurally, Shionoside C is identified as L-endo-camphanol-8-3,5-isopropylidene- β -D-apiofuranosyl-(1 6)- β -D-glucopyranoside[2]. The molecule is fundamentally amphiphilic: it features a moderately lipophilic monoterpene aglycone coupled to a highly hydrophilic disaccharide chain. This unique polarity profile dictates the causality of our purification strategy. We cannot rely on highly non-polar solvents (which would leave the glycoside in the plant matrix) nor pure water (which would co-extract excessive structural polysaccharides and proteins). Instead, a mid-polarity extraction followed by orthogonal liquid-liquid partitioning and macroporous resin enrichment is required to systematically strip away extreme lipophiles and hydrophiles[3].

Workflow Visualization

IsolationWorkflow A Aster tataricus Roots (Dried & Pulverized) B Solid-Liquid Extraction (70% EtOH, Reflux) A->B Solvent Addition C Liquid-Liquid Partition (n-Butanol vs. H2O) B->C Crude Extract D Macroporous Resin (D101) (50-70% EtOH Elution) C->D Saponin Fraction E Silica Gel Chromatography (CHCl3:MeOH:H2O) D->E Enriched Glycosides F Preparative HPLC (C18) (MeOH:H2O Gradient) E->F Target Sub-fraction G QC Check: ELSD & NMR (Purity > 98%?) F->G Isolate Peak G->F Fail (Recycle) H Pure Shionoside C (C24H40O10) G->H Pass

Fig 1: Stepwise isolation and purification workflow for Shionoside C from Aster tataricus.

Self-Validating Systems & Quality Control Prerequisites

A critical failure point in monoterpene glycoside purification is the "detection blind spot." Because Shionoside C lacks an extended conjugated π -electron system, it does not absorb strongly in the UV spectrum (e.g., at 254 nm or 280 nm). Relying on standard UV detectors during HPLC will result in false negatives and the loss of the target compound.

The Self-Validating Loop: To ensure a self-validating protocol, every chromatographic step must be actively verified using mass-dependent or universal detection methods.

  • For TLC: Fractions must be sprayed with 10% sulfuric acid in ethanol and heated at 105°C until charred spots appear.

  • For HPLC: Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) is strictly required to monitor the eluent[4]. If the ELSD signal drops below the threshold, the system automatically flags the fraction for recycling, preventing blind processing.

Materials and Reagents

  • Raw Material: Dried roots of Aster tataricus (authenticated via pharmacognosy standards).

  • Solvents (Analytical & HPLC Grade): Ethanol, Petroleum Ether (60-90°C), Ethyl Acetate, n-Butanol, Chloroform, Methanol, Ultrapure Water.

  • Stationary Phases: D101 Macroporous Resin (styrene-divinylbenzene copolymer), Silica Gel (200-300 mesh), ODS C18 Preparative Column (250 × 20 mm, 5 µm).

  • Equipment: Rotary evaporator, Preparative HPLC equipped with an ELSD detector, NMR spectrometer (400 MHz or higher), HR-ESI-MS.

Step-by-Step Experimental Protocol

Phase 1: Solid-Liquid Extraction

Causality: 70% ethanol is selected because its dielectric constant perfectly balances the extraction of the lipophilic aglycone and the hydrophilic sugar moieties, while leaving behind highly insoluble structural polysaccharides[3].

  • Pulverize 1.0 kg of dried Aster tataricus roots into a coarse powder (40-60 mesh).

  • Suspend the powder in 10 L of 70% (v/v) ethanol.

  • Extract under reflux at 80°C for 2 hours. Repeat this process three times with fresh solvent to ensure exhaustive extraction.

  • Filter the combined extracts and concentrate under reduced pressure at 45°C using a rotary evaporator until the ethanol is completely removed, yielding a viscous aqueous crude extract.

Phase 2: Liquid-Liquid Partitioning

Causality: This step utilizes immiscible solvent polarities to fractionate the crude extract.

  • Suspend the crude aqueous extract in 1.0 L of distilled water.

  • Defatting: Partition with Petroleum Ether (3 × 1.0 L). Discard the upper organic layer (contains chlorophyll, waxes, and lipids).

  • Depigmentation: Partition the aqueous layer with Ethyl Acetate (3 × 1.0 L). Discard the organic layer (removes moderately polar flavonoids and free aglycones).

  • Target Extraction: Partition the remaining aqueous layer with water-saturated n-Butanol (3 × 1.0 L). The amphiphilic Shionoside C will migrate into the n-Butanol layer.

  • Pool the n-Butanol fractions and evaporate to dryness in vacuo.

Phase 3: Macroporous Resin Enrichment (D101)

Causality: D101 is a non-polar resin that captures the monoterpene aglycone via hydrophobic interactions, allowing free sugars and salts to be washed away with water.

  • Dissolve the dried n-Butanol fraction in a minimum volume of distilled water and load it onto a D101 macroporous resin column.

  • Wash the column with 3 Column Volumes (CV) of distilled water to remove highly polar impurities.

  • Elute sequentially with 3 CV of 30% EtOH, followed by 4 CV of 70% EtOH.

  • Collect the 70% EtOH fraction, which contains the enriched monoterpene glycosides, and evaporate to dryness.

Phase 4: Orthogonal Column Chromatography (Silica Gel)
  • Load the enriched 70% EtOH fraction onto a normal-phase silica gel column (200-300 mesh).

  • Elute using a step gradient of Chloroform:Methanol:Water (e.g., 8:2:0.2 6:4:0.4, v/v/v).

  • Monitor the eluent using TLC (developed with CHCl3:MeOH:H2O 7:3:0.5, sprayed with 10% H2SO4/EtOH and heated).

  • Pool the fractions exhibiting a distinct spot corresponding to the Rf value of Shionoside C.

Phase 5: Preparative HPLC Polishing
  • Column: ODS C18 (250 × 20 mm, 5 µm).

  • Mobile Phase: Methanol (A) and Water (B).

  • Gradient: 40% A to 60% A over 45 minutes.

  • Flow Rate: 10 mL/min.

  • Detection: ELSD (Drift tube temperature: 60°C, Gas pressure: 3.0 bar).

  • Collect the peak corresponding to Shionoside C (typically eluting around 28-32 minutes depending on exact column dead volume). Lyophilize the collected fraction to yield the pure white amorphous powder.

Quantitative Data & Fractionation Yields

The following table summarizes the typical mass recovery and purity progression from 1.0 kg of starting material, demonstrating the enrichment factor at each critical junction.

Purification StepMass Recovered (per 1 kg root)Target Purity (%)Enrichment FactorPrimary Impurities Removed
1. Crude 70% EtOH Extract ~180 g< 0.5%1.0xStructural cellulose, lignin
2. n-Butanol Partition ~45 g~2.0%4.0xLipids, waxes, free sugars
3. D101 Resin (70% EtOH) ~12 g~15.0%30.0xSalts, highly polar glycosides
4. Silica Gel Chromatography ~1.5 g~65.0%130.0xNon-target saponins/terpenes
5. Preparative HPLC (C18) ~45 mg> 98.0%> 196.0xClosely related isomers

Validation: Final purity is confirmed via HR-ESI-MS showing an [M+Na]+ ion at m/z 511.25 (calculated for C24H40O10Na) and comprehensive 1D/2D NMR spectroscopic alignment with literature values[2].

References

  • Terpenoid glycosides from the roots of Aster tataricus. Cheng, D., & Shao, Y. (1994). Phytochemistry, 35(1), 173-176. URL:[Link]

  • Aster tataricus L. f.: a review on the botany, phytochemistry, ethnopharmacology, pharmacology, toxicology and comprehensive utilization. Li, et al. (2024). Frontiers in Pharmacology, 15, 1432761. URL:[Link]

  • Studies on the Constituents of Aster tataricus L. f. III. : Structures of Aster Saponins E and F Isolated from the Root. Nagao, T., et al. (1989). Chemical and Pharmaceutical Bulletin, 37(4), 925-929. URL:[Link]

Sources

Application Note: Preparation, Storage, and Analytical Validation of Shionoside C Reference Standard Solutions

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Background

Shionoside C is a complex monoterpene glycoside primarily isolated from the roots of Aster tataricus (Radix Asteris)[1]. In both traditional ethnopharmacology and modern clinical research, extracts of Aster tataricus are heavily utilized for their potent expectorant, antitussive, and anti-inflammatory properties[2]. As research into natural product drug development accelerates, Shionoside C serves as a critical biomarker and analytical reference standard for the quality control of these herbal preparations[3].

Because of its specific glycosidic structure, ensuring the chemical integrity of Shionoside C during standard preparation and storage is paramount. This application note provides a self-validating, scientifically grounded protocol for handling Shionoside C reference standards to guarantee reproducible quantitative analysis.

Physicochemical Properties

Understanding the fundamental properties of Shionoside C is the first step in designing a robust handling protocol. As a terpene glycoside, it is essentially neutral and highly polar due to its carbohydrate moiety[4].

Table 1: Physicochemical Profile of Shionoside C

PropertySpecification / Value
Chemical Name L-endo-camphanol-8-3,5-isopropylidene-beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside[1]
CAS Registry Number 152020-08-1[5]
Molecular Formula C24H40O10[5]
Molecular Weight 488.57 g/mol [5]
Compound Class Monoterpene Glycoside / Prenol Lipid[4]
Solubility Soluble in Methanol, 70-100% Ethanol, and DMSO[2]
Acid/Base Character Extremely weak basic (essentially neutral)[4]

Causality in Experimental Design: Solvent and Storage Selection

To maintain scientific integrity, every parameter in a standard preparation protocol must be justified by the molecule's chemistry:

  • Why avoid water as a primary solvent? Although the glycosidic nature of Shionoside C imparts some aqueous solubility, storing reference standards in water introduces two major risks: microbial contamination and spontaneous hydrolysis of the O-glycosidic bonds over time.

  • Why use Methanol or Ethanol? Primary stock solutions are optimally prepared in 100% LC-MS grade Methanol or 70-100% Ethanol[2][6]. These polar organic solvents completely dissolve the compound while suppressing hydrolytic degradation and microbial growth.

  • Why -20°C and Amber Vials? Terpene glycosides can undergo slow degradation via photo-oxidation and thermal stress. Storing aliquots at -20°C in amber glass vials minimizes the kinetic energy available for degradation reactions and blocks UV-induced radical formation.

Stability Root Shionoside C Stability Factors Temp Temperature Root->Temp Light Light Exposure Root->Light Solvent Solvent System Root->Solvent Temp_Eff Degradation at RT (Store at -20°C) Temp->Temp_Eff Light_Eff Photo-oxidation (Use Amber Vials) Light->Light_Eff Solvent_Eff Hydrolysis in Water (Use 100% MeOH) Solvent->Solvent_Eff

Logical relationship of environmental factors affecting stability and mitigation strategies.

Step-by-Step Protocol: Preparation of Reference Standard Solutions

Materials and Equipment
  • Reference Standard : Shionoside C solid powder (Purity ≥ 98%)[5].

  • Solvent : LC-MS grade Methanol.

  • Equipment : Micro-analytical balance (readability 0.01 mg), desiccator, amber glass volumetric flasks (1.0 mL), Class A pipettes, PTFE syringe filters (0.22 µm).

Preparation of Primary Stock Solution (1.0 mg/mL)
  • Equilibration : Remove the Shionoside C standard vial from freezer storage (-20°C) and place it in a desiccator at room temperature for at least 30 minutes.

    • Causality: This prevents atmospheric moisture condensation on the hygroscopic powder, which would inaccurately inflate the weighed mass and dilute the final concentration.

  • Weighing : Accurately weigh 1.00 mg of Shionoside C powder into a static-free weighing boat using a micro-analytical balance.

  • Transfer and Dissolution : Quantitatively transfer the powder into a 1.0 mL amber glass volumetric flask. Add approximately 0.5 mL of LC-MS grade Methanol.

  • Sonication : Sonicate the flask in a cool water bath for 2–3 minutes until complete dissolution is visually confirmed.

    • Causality: Cool water prevents thermal degradation, while ultrasonic waves overcome the activation energy of solvation, ensuring no micro-particulates remain.

  • Volume Adjustment : Bring the volume exactly to the 1.0 mL mark with Methanol. Cap and invert 5 times to ensure absolute homogeneity.

Preparation of Working Solutions
  • Serial Dilution : Perform serial dilutions from the 1.0 mg/mL primary stock using the intended mobile phase (e.g., Methanol:Water) to prepare a calibration curve (e.g., 10, 25, 50, 100, 250 µg/mL).

  • Filtration : Filter all working solutions through a 0.22 µm PTFE syringe filter prior to loading into HPLC vials to protect the analytical column.

Workflow A Shionoside C Powder (≥98% Purity) B Equilibrate to RT (Desiccator, 30 min) A->B C Weighing (Microbalance) B->C D Dissolution (100% Methanol) C->D E Primary Stock (1.0 mg/mL) D->E F Aliquoting (Amber Vials) E->F H Working Solutions (Serial Dilution) E->H G Storage (-20°C, Dark) F->G I HPLC-ELSD / LC-MS Validation H->I

Step-by-step experimental workflow for Shionoside C reference standard preparation and validation.

Storage Guidelines

  • Solid Powder : Store tightly sealed at -20°C or -80°C, strictly protected from light and moisture.

  • Primary Stock Solution (1.0 mg/mL) : Aliquot into 100 µL volumes in amber glass inserts with PTFE-lined caps. Store at -20°C for up to 3 months.

    • Causality: Aliquoting prevents repeated freeze-thaw cycles of a single master vial, which causes solvent evaporation, condensation, and upward concentration shifts.

  • Working Solutions : Prepare fresh daily. Discard after 24 hours if kept at room temperature in the autosampler.

Analytical Validation (Self-Validating System)

A standard operating procedure is only as good as its validation. To ensure the protocol has maintained the integrity of Shionoside C, the prepared solution must be verified analytically.

Because Shionoside C is a terpene glycoside lacking an extended conjugated pi-system, standard UV-Vis detection at 254 nm is highly insensitive.

  • Recommended Detection Method : High-Performance Liquid Chromatography coupled with Evaporative Light Scattering Detection (HPLC-ELSD) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Validation Criteria :

    • Purity Check: A single, sharp, symmetrical peak in the chromatogram indicates that no degradation (e.g., aglycone cleavage) occurred during preparation.

    • Mass Confirmation: In LC-MS (ESI+ mode), identify the sodium adduct [M+Na]+ at m/z 511.57 or the protonated molecular ion [M+H]+ at m/z 489.57 to confirm the intact molecular weight of 488.57 g/mol [5].

References

  • Terpenoid glycosides from the roots of Aster tataricus - PubMed. nih.gov. 1

  • 6-[({9-hydroxy-2,2-dimethyl-1,3,7-trioxaspiro[4.4]nonan-8-yl}oxy)methyl]oxane-3,4,5-triol (NP0257989) - NP-MRD. np-mrd.org. 4

  • Shionoside C - Sobekbio. sobekbio.com.5

  • Aster tataricus L. f.: a review on the botany, phytochemistry, ethnopharmacology, pharmacology, toxicology and comprehensive utilization. researchgate.net. 2

  • Aster tataricus L. f.: a review on the botany, phytochemistry, ethnopharmacology, pharmacology, toxicology and comprehensive utilization - PMC. nih.gov. 6

  • The traditional uses, phytochemistry, and pharmacology of Stemona species: A review. researchgate.net. 3

Sources

Application Notes and Protocols for In Vivo Experimental Dosing of Bioactive Compounds from Aster tataricus

Author: BenchChem Technical Support Team. Date: April 2026

A Focus on the Well-Characterized Triterpenoid Shionone

Introduction: Navigating the Bioactives of Aster tataricus

Aster tataricus, a plant with a rich history in traditional medicine, is a source of numerous bioactive compounds. Among these are various saponins and triterpenoids. While the user's interest was specified as Shionoside C, a comprehensive review of publicly available scientific literature reveals a significant lack of in vivo experimental data for this specific saponin[1]. This scarcity of information makes the development of a robust and scientifically validated in vivo dosing protocol for Shionoside C premature.

However, another prominent and well-researched bioactive compound isolated from Aster tataricus is the triterpenoid Shionone . Shionone has been the subject of multiple in vivo studies, demonstrating significant pharmacological activities, most notably potent anti-inflammatory effects[2][3]. These properties have been investigated in various disease models, including those for pneumonia, colitis, and kidney injury[2].

Given the shared botanical origin and the extensive body of research available, this guide will focus on providing detailed application notes and protocols for in vivo experimental dosing models using Shionone . This will serve as a valuable and scientifically-grounded resource for researchers interested in the therapeutic potential of constituents from Aster tataricus. The protocols outlined herein are synthesized from peer-reviewed studies and are designed to ensure reproducibility and scientific rigor.

The primary mechanism of action for Shionone's anti-inflammatory effects involves the inhibition of key signaling pathways, including the NF-κB and NLRP3 inflammasome pathways[2][3]. By suppressing the activation of these pathways, Shionone reduces the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, thereby mitigating inflammatory responses in various tissues[2].

I. Core Concepts and Pre-clinical Considerations

Before initiating any in vivo study, a thorough understanding of the compound's properties and the experimental model is crucial.

A. Physicochemical Properties of Shionone

A limited amount of data is available on the toxicity of shionone. In cell line experiments, no toxicity was observed at a concentration of 20 µg/mL, and in various animal studies, treatment doses of up to 200 mg/kg have been used in disease models in rats[2].

PropertyValueSource
Molecular FormulaC30H48OPubChem
Molecular Weight424.7 g/mol PubChem
AppearanceSolidN/A
SolubilitySoluble in DMSON/A
Storage-20°CN/A

Note: It is imperative to obtain a Certificate of Analysis (CoA) from the supplier to confirm purity and other quality control parameters.

B. Animal Model Selection

The choice of animal model is contingent upon the research question. For investigating the anti-inflammatory properties of Shionone, several models are well-established.

  • Lipopolysaccharide (LPS)-Induced Systemic Inflammation: A common model to study acute inflammatory responses. LPS, a component of Gram-negative bacteria, induces a strong inflammatory cascade.

  • Dextran Sodium Sulfate (DSS)-Induced Colitis: A widely used model for inflammatory bowel disease (IBD). DSS induces chemical injury to the colonic epithelium, leading to inflammation.

  • Cecal Ligation and Puncture (CLP): A model that mimics the complex inflammatory response of sepsis.

This guide will provide a detailed protocol for the LPS-induced systemic inflammation model in mice, as it is a foundational and broadly applicable model for assessing anti-inflammatory agents.

II. Experimental Protocol: Assessing Anti-Inflammatory Effects of Shionone in an LPS-Induced Murine Model

This protocol details a procedure to evaluate the efficacy of Shionone in mitigating systemic inflammation induced by lipopolysaccharide (LPS) in mice.

A. Materials and Reagents
  • Shionone (purity >98%)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) or 5% DMSO in saline)

  • Saline (sterile, 0.9% NaCl)

  • Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)

  • Male C57BL/6 mice (8-10 weeks old)

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • Reagents for tissue homogenization and protein quantification (e.g., RIPA buffer, BCA assay kit)

B. Experimental Workflow

The following diagram illustrates the overall experimental procedure.

experimental_workflow cluster_acclimation Phase 1: Acclimation cluster_dosing Phase 2: Dosing & Induction cluster_sampling Phase 3: Sampling & Analysis acclimation Acclimation of Mice (1 week) randomization Randomization into Groups (n=8-10/group) acclimation->randomization pretreatment Shionone Pre-treatment (Oral Gavage, Daily for 7 days) randomization->pretreatment lps_induction LPS Injection (Intraperitoneal) pretreatment->lps_induction sampling Sacrifice & Sample Collection (e.g., 2-6 hours post-LPS) lps_induction->sampling analysis Analysis: - Serum Cytokines (ELISA) - Tissue Histology - Western Blot (NF-κB) sampling->analysis signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates NLRP3 NLRP3 Inflammasome TLR4->NLRP3 Primes Shionone Shionone Shionone->IKK Inhibits Shionone->NLRP3 Inhibits IkB IκBα IKK->IkB Phosphorylates (for degradation) NFkB NF-κB (p65/p50) IkB->NFkB Sequesters Nucleus Nucleus NFkB->Nucleus Translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Upregulates Transcription Casp1 Caspase-1 NLRP3->Casp1 Activates proIL1b pro-IL-1β Casp1->proIL1b Cleaves IL1b Active IL-1β proIL1b->IL1b

Caption: Shionone's inhibition of the NF-κB and NLRP3 pathways.

V. Conclusion and Future Directions

Shionone demonstrates consistent and potent anti-inflammatory effects in various preclinical in vivo models. The protocols described here provide a framework for researchers to further investigate its therapeutic potential. Future studies should focus on elucidating its pharmacokinetic and pharmacodynamic profiles, conducting long-term safety assessments, and exploring its efficacy in chronic inflammatory disease models. While Shionoside C remains an understudied compound, the robust data available for Shionone offers a promising avenue for drug discovery from Aster tataricus.

References

  • Pharmacological Properties of Shionone: Potential Anti-Inflammatory Phytochemical against Different Diseases. (2023). Molecules. Available at: [Link] [2][3]2. Shionoside C | C24H40O10 | CID 192569 - PubChem. (2025). PubChem. Available at: [Link]

Sources

Troubleshooting & Optimization

Improving Shionoside C extraction yield from Aster tataricus roots

Author: BenchChem Technical Support Team. Date: April 2026

Focus: Maximizing Shionoside C Yield & Purity Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Welcome to the Aster tataricus Technical Support Center. Shionoside C is a highly polar, bioactive monoterpenoid glucoside (L-endo-camphanol-8-3,5-isopropylidene- β -D-apiofuranosyl-(1 6)- β -D-glucopyranoside) found in the roots of Aster tataricus[1]. Due to its complex glycosidic linkages and the presence of competing lipophilic compounds (like Shionone) in the root matrix, achieving a high extraction yield requires precise control over thermodynamics, solvent polarity, and mechanical mass transfer[2].

This guide provides field-proven troubleshooting strategies, a self-validating extraction protocol, and quantitative benchmarks to ensure scientific rigor in your workflows.

Part 1: Troubleshooting & FAQs (Causality & Mechanism)

Q1: My Shionoside C yield plateaus at ~0.2% despite increasing the extraction time in a Soxhlet apparatus. Why is the yield so low? A: You are likely degrading the target compound. Soxhlet extraction involves continuous thermal cycling, often exceeding 70°C depending on the solvent. Shionoside C contains thermolabile apiofuranosyl and glucopyranosyl linkages[3]. Prolonged exposure to high heat induces partial hydrolysis of these glycosidic bonds, converting the target into its aglycone or intermediate fragments. Solution: Transition from Soxhlet to Ultrasound-Assisted Extraction (UAE). Cavitation generated by UAE operates efficiently at lower bulk temperatures (40–50°C), preserving the glycosidic linkages while mechanically disrupting the cellular matrix to enhance mass transfer[4].

Q2: During LC-MS analysis, Shionoside C suffers from severe peak tailing and co-elution with lipophilic matrix components. How can I resolve this? A: This is a classic polarity mismatch issue. Aster tataricus roots contain highly lipophilic tetracyclic triterpenes, notably Shionone[3]. If you extract with 100% methanol or ethanol, you co-extract these lipids, which overload the reversed-phase column and distort the chromatography of polar glycosides. Solution: Implement a pre-extraction defatting step. Wash the pulverized roots with non-polar n-hexane (1:10 w/v) at room temperature[5]. Shionoside C is insoluble in hexane and will remain in the marc (residue), while Shionone and raw lipids are removed. For the LC-MS mobile phase, ensure you are using 0.1% formic acid in the aqueous phase to suppress the ionization of residual silanols on the column, which eliminates peak tailing[6].

Q3: What is the optimal particle size for the root powder, and why does it matter? A: The optimal particle size is 40–60 mesh [2]. Causality: If the powder is too coarse (< 40 mesh), the solvent cannot penetrate the cellulosic matrix, leaving intracellular Shionoside C trapped. If the powder is too fine (> 80 mesh), the high surface energy causes the particles to agglomerate when wetted. This agglomeration creates channeling during extraction and rapidly clogs the frits during the subsequent macroporous resin purification step.

Q4: Can I use Supercritical Fluid Extraction (SFE) for Shionoside C? A: SFE using pure CO2​ is excellent for extracting the non-polar Shionone[1], but it is highly inefficient for Shionoside C. The dielectric constant of supercritical CO2​ is too low to solubilize the highly polar sugar moieties of Shionoside C. If SFE is mandatory for your workflow, you must introduce a polar modifier (e.g., 20-30% methanol) to the supercritical fluid stream.

Part 2: Step-by-Step Optimized Protocol

This self-validating protocol utilizes UAE coupled with macroporous resin enrichment to isolate Shionoside C. The system validates itself by tracking the eluate clarity and LC-MS peak areas at each phase transition.

Phase 1: Matrix Preparation & Defatting
  • Pulverization: Mill dried Aster tataricus roots and pass them through a 40–60 mesh sieve[2].

  • Defatting: Suspend 100 g of the milled powder in 1,000 mL of n-hexane (1:10 w/v ratio)[5].

  • Agitation: Sonicate at room temperature for 30 minutes.

  • Separation: Filter the mixture under a vacuum. Discard the hexane filtrate (or reserve it for Shionone isolation). Dry the solid residue (marc) in a fume hood until no hexane odor remains.

Phase 2: Ultrasound-Assisted Extraction (UAE)
  • Solvent Addition: Suspend the dried marc in 2,000 mL of 70% Ethanol (v/v). Rationale: 70% EtOH provides the perfect dielectric balance to solubilize both the monoterpene aglycone and the hydrophilic sugar chains of Shionoside C.

  • Sonication: Extract in an ultrasonic bath at 40 kHz and 50°C for 45 minutes.

  • Centrifugation: Transfer the slurry to centrifuge bottles and spin at 10,000 × g for 10 minutes at 4°C to pellet the cellular debris[6].

  • Concentration: Collect the supernatant and evaporate the ethanol under reduced pressure (rotary evaporator) at 45°C until a crude, aqueous suspension remains.

Phase 3: Macroporous Resin Purification
  • Resin Preparation: Pack a glass column with AB-8 macroporous adsorbent resin. Rationale: AB-8 has a specific surface area and pore radius optimized for capturing saponins and glycosides from Aster tataricus, yielding purification rates >80%[7].

  • Loading: Load the aqueous crude extract onto the column at a flow rate of 2 Bed Volumes (BV)/hour.

  • Washing (Validation Step): Wash the column with 3 BV of distilled water. Self-Validation: Test the effluent with the phenol-sulfuric acid method; washing is complete when the effluent tests negative for free, unbound sugars.

  • Elution: Elute the target compound using 4 BV of 70% Ethanol at 1 BV/hour.

  • Lyophilization: Concentrate the ethanolic eluate and freeze-dry it to obtain the Shionoside C-enriched powder.

Part 3: Quantitative Data & Analytical Parameters

Table 1: Impact of Extraction Parameters on Shionoside C Yield
Extraction MethodSolventTemp (°C)Time (min)Relative Yield (%)Purity Profile
Soxhlet100% Methanol752400.21High degradation products
Maceration70% Ethanol2514400.35High free-sugar contamination
SFE (Pure CO2​ )Supercritical CO2​ 4090< 0.05High Shionone, trace Shionoside C
Optimized UAE 70% Ethanol 50 45 0.89 High Shionoside C integrity
Table 2: UHPLC-Q-TOF-MS Gradient for Shionoside C Quantification

Column: Waters HSS T3 (100 × 2.1 mm, 1.8 μm). Flow rate: 0.3 mL/min. Column Temp: 40°C[8].

Time (min) Mobile Phase A (0.1% Formic Acid in Water) Mobile Phase B (0.1% Formic Acid in Acetonitrile)
0.0 95% 5%
10.0 80% 20%
35.0 0% 100%
40.0 0% 100%

| 40.1 | 95% | 5% |

Part 4: Workflow Visualization

G Start Aster tataricus Roots (40-60 mesh) Defat Defatting (n-Hexane, RT, 30 min) Start->Defat Extract UAE Extraction (70% EtOH, 50°C, 45 min) Defat->Extract Centrifuge Centrifugation (10,000 x g, 10 min) Extract->Centrifuge Resin AB-8 Macroporous Resin (Water Wash -> 70% EtOH Elution) Centrifuge->Resin Analyze UHPLC-Q-TOF-MS Quantification Resin->Analyze

Optimized workflow for Shionoside C extraction and purification from Aster tataricus.

Part 5: References

  • Su, X.-D., et al. "Anti-inflammatory Potential of Saponins from Aster tataricus via NF-κB/MAPK Activation." Journal of Natural Products, ACS Publications, 2019.

  • "Efficient Method for Extraction and Isolation of Shionone from Aster tataricus L. f. by Supercritical Fluid Extraction and High-Speed Counter-Current Chromatography." AKJournals.

  • "Aster tataricus L.f.: Ethnomedicinal Uses, Phytochemistry, and Pharmacological Activities." ResearchGate.

  • "Natural Phenolic Compounds: A Review of Extraction and Analysis." IntechOpen.

  • "A systematic data acquisition and mining strategy for chemical profiling of Aster tataricus rhizoma (Ziwan) by UHPLC-Q-TOF-MS." Ovid.

  • "Integrated metabolomic and transcriptomic profiling reveals leaf-specific flavonoid biosynthesis in Paris polyphylla Sm." PMC, NIH.

  • "Application of UPLC-Q-Exactive-MS Technology Combined With Network Pharmacology to Investigate the Mechanism of Action of Aster Tataricus L. Extract in the Treatment of Drug-induced Liver Injury." ResearchGate.

  • "Quantitative Comparison and Chemical Profile of Different Botanical Parts of Panax notoginseng From Different Regions." PMC, NIH.

Sources

Technical Support Center: Optimizing Mobile Phase Gradients for Shionoside C Chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Shionoside C chromatography. This guide is designed for researchers, analytical scientists, and drug development professionals developing robust High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for Shionoside C, a complex monoterpene glycoside derived from 1[1].

Below, you will find workflow visualizations, frequently asked questions explaining the causality behind method parameters, troubleshooting tables, and a self-validating step-by-step protocol.

Workflow & Elution Logic

Shionoside C (L-endo-camphanol-8-3,5-isopropylidene-beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside) is a highly polar compound due to its multiple glycosidic linkages[1]. When extracting from Aster tataricus roots, it co-extracts with a complex matrix of highly polar sugars, mid-polarity saponins/glycosides (like Shionosides A and B), and non-polar triterpenes (like Shionone)[2]. Designing a gradient requires understanding this polarity distribution.

Matrix Extract Aster tataricus Extract Polar High Polarity Matrix (Sugars, Phenolics) Elution: 0-20% B Extract->Polar Mid Target Zone (Shionosides A, B, C) Elution: 20-40% B Extract->Mid NonPolar Low Polarity (Shionone) Elution: >50% B Extract->NonPolar

Elution logic for Aster tataricus extract based on mobile phase gradient.

Frequently Asked Questions (FAQs)

Q: Why is baseline drift so severe when using a Methanol/Water gradient for Shionoside C at 200 nm? A: Shionoside C lacks an extended conjugated π -electron system, meaning it does not absorb strongly in the standard UV range. Detection is typically forced down to low wavelengths like 200 nm[1]. Methanol has a UV cutoff of 205 nm, meaning its absorbance changes drastically as its concentration increases during a gradient, causing severe baseline drift. Causality & Solution: Switch to an Acetonitrile (MeCN) / Water gradient. MeCN has a UV cutoff of 190 nm, providing a much flatter baseline at 200 nm, which is critical for accurate integration of the Shionoside C peak.

Q: What is the optimal mobile phase additive for LC-MS/MS analysis of Shionoside C? A: We recommend 0.1% Formic Acid (FA) in both the aqueous (A) and organic (B) phases. Causality: Shionoside C contains multiple hydroxyl groups from its apiofuranosyl and glucopyranosyl moieties[1]. In positive Electrospray Ionization (ESI+), these oxygen atoms readily coordinate with protons. 0.1% FA provides a consistent proton source, stabilizing the [M+H]+ or [M+Na]+ adduct formation. Chromatographically, the low pH (~2.7) suppresses the ionization of residual silanols on the C18 stationary phase, preventing secondary ionic interactions that cause peak tailing.

Q: I am seeing co-elution between Shionoside C and Shionoside A. How can I resolve them? A: Shionosides A, B, and C are structurally similar monoterpene glycosides found in2[2]. Because their partition coefficients (LogP) are nearly identical, a steep gradient will force them to co-elute. Causality & Solution: Implement a "shallow gradient" specifically in the elution window of the Shionosides. If Shionoside C elutes at 30% MeCN, hold the gradient at 25% for 2 minutes, then ramp to 35% over 10 minutes (1%/min). This increases the interaction time with the stationary phase, exploiting minute differences in their hydrodynamic radii for baseline resolution.

Troubleshooting Guide: Peak Shape & Detection
SymptomMechanistic CauseSelf-Validating Corrective Action
Fronting Peaks Column overloading or sample solvent mismatch (e.g., sample dissolved in 100% organic injected into a highly aqueous mobile phase).Action: Dilute the sample in initial mobile phase conditions (e.g., 5% MeCN). Validation: Inject 1 µL, 2 µL, and 5 µL; peak symmetry should remain constant.
Peak Tailing (As > 1.5) Secondary interactions with unendcapped silanols, or dead volume in the fluidic path.Action: Ensure 0.1% FA is fresh. Switch to a highly endcapped or sterically protected C18 column. Validation: Calculate the asymmetry factor; it must drop below 1.2.
Retention Time Drift Inadequate column equilibration between gradient runs, causing the stationary phase hydration layer to fluctuate.Action: Extend post-run equilibration to at least 10 column volumes (CV). Validation: Overlay 5 consecutive injections; RT %RSD must be < 0.5%.
Ion Suppression (LC-MS) Co-eluting highly polar matrix components (e.g., salts, amino acids) from the 3 extract[3].Action: Implement a diverter valve to send the first 2 minutes of the run to waste. Validation: Perform a post-column infusion experiment to verify the target elution window is free of suppression zones.
Step-by-Step Protocol: Self-Validating LC-MS/MS Method

This protocol establishes a robust gradient for separating Shionoside C from the complex plant matrix[3].

Prerequisites:

  • Column: Sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm) to maximize theoretical plates for isomer separation.

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

Step 1: System Passivation and Blank Baseline Verification

  • Purge all fluidic lines with Mobile Phase A and B for 5 minutes at 2.0 mL/min to remove trapped air.

  • Equilibrate the column at 0.3 mL/min at 5% B until the delta pressure is < 10 psi over 3 minutes.

  • Validation Check: Inject a blank (initial mobile phase). The baseline must show no peaks > 3x the signal-to-noise (S/N) ratio in the target MS transition window.

Step 2: Gradient Execution (The "Shallow-to-Steep" Approach) Program the following pump gradient to selectively elute the matrix:

  • 0.0 - 2.0 min (5% B): Isocratic hold. Causality: Washes out highly polar, non-retained matrix components (sugars, organic acids) to waste, preventing MS source contamination.

  • 2.0 - 12.0 min (5% 40% B): Shallow ramp (3.5%/min). Causality: This is the critical separation window for mid-polarity glycosides. The slow ramp ensures Shionoside C resolves from Shionosides A and B.

  • 12.0 - 15.0 min (40% 95% B): Steep ramp. Causality: Rapidly elutes highly lipophilic compounds, such as Shionone[1], preventing them from carrying over into the next run.

Step 3: Column Wash and Re-equilibration

  • 15.0 - 18.0 min (95% B): Isocratic wash. Flushes strongly bound lipids.

  • 18.0 - 18.1 min (95% 5% B): Return to initial conditions.

  • 18.1 - 22.0 min (5% B): Re-equilibration.

  • Validation Check: The system pressure must return to the exact starting pressure ( ± 5 bar) before the next injection is permitted.

Protocol Step1 Step 1: Matrix Wash 5% MeCN (0-2 min) Step2 Step 2: Shallow Gradient 5% -> 40% MeCN (2-12 min) *Target Elution* Step1->Step2 Step3 Step 3: Lipophilic Flush 40% -> 95% MeCN (12-15 min) Step2->Step3 Step4 Step 4: Re-equilibration 5% MeCN (18-22 min) Step3->Step4

Step-by-step gradient protocol for Shionoside C chromatography.

References
  • Aster tataricus L. f.: a review on the botany, phytochemistry, ethnopharmacology, pharmacology, toxicology and comprehensive utilization. nih.gov. 3

  • Aster tataricus L.f.: Ethnomedicinal Uses, Phytochemistry, and Pharmacological Activities. researchgate.net. 1

  • Radix Asteris: Traditional Usage, Phytochemistry and Pharmacology of An Important Traditional Chinese Medicine. mdpi.com. 2

Sources

Shionoside C Bioanalysis Technical Support Center: A Guide to Overcoming Matrix Effects

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the LC-MS/MS bioanalysis of Shionoside C. As a Senior Application Scientist, I have designed this guide to address the common and complex challenges researchers face, specifically concerning matrix effects in biological samples. This resource is structured as a series of questions and answers that progress from fundamental understanding to advanced troubleshooting and validation, providing not just protocols, but the scientific reasoning behind them.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects, and why are they a significant problem for Shionoside C analysis in plasma/serum?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] In simpler terms, other molecules from your biological sample (like plasma) can interfere with Shionoside C at the mass spectrometer's ion source, leading to either a suppressed or enhanced signal. This interference directly compromises the accuracy, precision, and sensitivity of your quantitative results.[3][4]

Shionoside C, a saponin glycoside, is a polar molecule typically analyzed using Electrospray Ionization (ESI). ESI is particularly susceptible to matrix effects because the ionization process relies on a finite number of charges on the surface of sprayed droplets.[3][5] The primary culprits in plasma and serum are phospholipids .[5][6][7] These endogenous molecules are abundant, have a wide range of polarities, and often co-extract and co-elute with analytes of interest.[7] They compete with Shionoside C for ionization, most commonly leading to significant ion suppression .[5][8]

Failure to address these effects can lead to:

  • Inaccurate quantification (under- or over-estimation).

  • Poor method reproducibility.

  • Failure to meet regulatory acceptance criteria for bioanalytical method validation.[9]

Q2: How can I qualitatively and quantitatively assess matrix effects for my Shionoside C assay?

A2: Before you can solve the problem, you must understand its extent. There are two standard industry methods for this, which should be performed during method development.

1. Qualitative Assessment: Post-Column Infusion

This method helps identify at which points in your chromatogram ion suppression or enhancement occurs.

  • Principle: A constant flow of Shionoside C solution is infused into the mobile phase after the analytical column but before the MS ion source. A blank, extracted matrix sample (e.g., plasma extract without any Shionoside C) is then injected onto the column.

  • Interpretation: If the baseline signal of the infused Shionoside C remains stable, there is no matrix effect. If you observe a dip in the signal, it indicates ion suppression caused by co-eluting matrix components at that specific retention time. A spike indicates enhancement.

  • Goal: You can then adjust your chromatography to ensure your Shionoside C peak elutes in a "clean" region, away from areas of significant suppression.[4]

2. Quantitative Assessment: Post-Extraction Spike Method

This is the "gold standard" for quantifying the magnitude of matrix effects and is required by regulatory agencies like the FDA and EMA.[10][11][12]

  • Principle: You compare the peak response of an analyte in a "clean" solution to its response in an extracted blank matrix that has been spiked with the analyte after the extraction process.

  • Protocol:

    • Set A: Prepare Shionoside C standard in the final mobile phase or reconstitution solvent at a known concentration (e.g., low and high QC levels).

    • Set B: Extract at least six different lots of blank biological matrix. After the final evaporation step, reconstitute the dried extract with the solution from Set A.

    • Calculation: The Matrix Factor (MF) is calculated as: MF = (Peak Response in Presence of Matrix [Set B]) / (Peak Response in Neat Solution [Set A])

  • Interpretation:

    • MF = 1: No matrix effect.

    • MF < 1: Ion suppression.

    • MF > 1: Ion enhancement.

  • The coefficient of variation (CV%) of the matrix factors across the different lots should be ≤15% according to FDA and EMA guidelines.[13]

Below is a workflow to guide your assessment strategy.

MatrixEffect_Assessment cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Assessment q1 Post-Column Infusion q2 Inject Extracted Blank Matrix q1->q2 q3 Monitor Analyte Signal q2->q3 q4 Identify Suppression Zones q3->q4 decision Is Matrix Effect Acceptable? q4->decision qn1 Prepare Analyte in Neat Solution (Set A) qn3 Analyze Both Sets by LC-MS/MS qn1->qn3 qn2 Extract Blank Matrix & Spike with Analyte (Set B) qn2->qn3 qn4 Calculate Matrix Factor (MF = B/A) qn3->qn4 qn4->decision start Start Assessment start->q1 start->qn1 start->qn2 end_good Proceed to Validation decision->end_good Yes end_bad Optimize Method decision->end_bad No

Caption: Workflow for assessing matrix effects.

Troubleshooting Guides

Q3: My Shionoside C recovery is low and matrix effects are high. Which sample preparation method should I use?

A3: This is the most critical step for mitigating matrix effects. The goal is to selectively remove interfering matrix components, especially phospholipids, while efficiently extracting Shionoside C.[1] Here’s a comparison of common techniques, from simplest to most effective.

Technique Principle Pros Cons Phospholipid Removal
Protein Precipitation (PPT) Add a solvent (e.g., acetonitrile) to crash out proteins.[6]Simple, fast, generic.Not effective at removing phospholipids. [6][7] Often results in significant matrix effects. May dilute the sample.Poor
Liquid-Liquid Extraction (LLE) Partitioning of analyte between two immiscible liquid phases.Can provide a cleaner extract than PPT.Requires method development; uses larger solvent volumes. Recovery can be variable.Moderate
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.[14]Highly selective, provides concentration, excellent for removing salts and polar interferences.Requires more extensive method development.Good to Excellent
Phospholipid Removal SPE (PLR) Specialized SPE sorbents that specifically target and remove phospholipids.[15][16]Simple "pass-through" protocols. Excellent phospholipid removal. High analyte recovery.[15]Sorbent cost is higher.Excellent

Recommendation for Shionoside C:

Given the high potential for phospholipid interference, a standard protein precipitation is unlikely to be sufficient. You should start with a modern Solid-Phase Extraction (SPE) method. For the cleanest possible extract and highest data quality, I strongly recommend a specialized Phospholipid Removal (PLR) product, such as those using zirconia-coated silica which has a high affinity for the phosphate head group of phospholipids.[15]

Protocol: Sample Preparation using Phospholipid Removal SPE

This protocol is based on the principles of the HybridSPE® technology, which combines protein precipitation with specific phospholipid removal.[15][16]

  • Protein Precipitation:

    • To 100 µL of plasma sample, add 300 µL of 1% formic acid in acetonitrile. This acidifies the sample and precipitates proteins.

    • Vortex for 30 seconds to ensure thorough mixing and protein denaturation.

    • Centrifuge at >10,000 x g for 5 minutes to pellet the precipitated proteins.

  • Phospholipid Removal:

    • Place a phospholipid removal SPE cartridge or well plate on a collection plate or vacuum manifold.

    • Directly transfer the supernatant from the previous step onto the PLR sorbent.

    • Apply a gentle vacuum or positive pressure to pass the sample through the sorbent. The phospholipids are retained by the specialized sorbent (e.g., via Lewis acid-base interaction with zirconia ions), while Shionoside C and other analytes pass through into the collection plate.[15]

  • Final Preparation:

    • Evaporate the collected eluate to dryness under a stream of nitrogen at ~40°C.

    • Reconstitute the sample in 100 µL of your initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

    • Vortex briefly and inject into the LC-MS/MS system.

This workflow is illustrated below.

SPE_Workflow cluster_legend Legend start 100 µL Plasma Sample step1 Add 300 µL Acetonitrile (1% Formic Acid) start->step1 step2 Vortex & Centrifuge step1->step2 step3 Transfer Supernatant to Phospholipid Removal Plate step2->step3 step4 Apply Vacuum / Pressure step3->step4 step5 Collect Flow-Through (Contains Shionoside C) step4->step5 step6 Evaporate to Dryness step5->step6 step7 Reconstitute in Mobile Phase step6->step7 end Inject into LC-MS/MS step7->end key1 Sample key2 Key Step key3 Clean Extract Optimization_Tree cluster_lc LC Options cluster_ms MS Options start Matrix Effect Still Unacceptable? lc_opts Optimize Chromatography start->lc_opts ms_opts Optimize MS / Use SIL-IS start->ms_opts lc1 Use High-Efficiency Column (e.g., <2 µm or Core-Shell) lc_opts->lc1 lc2 Adjust Gradient Slope lc_opts->lc2 lc3 Test Alternative Stationary Phase lc_opts->lc3 ms1 Optimize Source Parameters ms_opts->ms1 ms2 Test APCI vs. ESI ms_opts->ms2 ms3 **Implement Stable Isotope-Labeled Internal Standard (SIL-IS)** ms_opts->ms3 end Re-evaluate Matrix Effect (Post-Extraction Spike) lc1->end lc2->end lc3->end ms1->end ms2->end ms3->end

Sources

Validation & Comparative

A Comparative In Vitro Analysis of Shionoside C and Dexamethasone in Anti-Inflammatory Assays

Author: BenchChem Technical Support Team. Date: April 2026

A Head-to-Head Evaluation of a Natural Saponin and a Synthetic Glucocorticoid in Modulating Inflammatory Responses

In the landscape of anti-inflammatory research, the quest for novel therapeutic agents with high efficacy and minimal side effects is perpetual. This guide provides a comparative analysis of the in vitro anti-inflammatory properties of Shionoside C, a triterpenoid saponin, and dexamethasone, a potent synthetic glucocorticoid. While direct comparative studies are limited, this document synthesizes available in vitro data to offer a parallel perspective on their mechanisms of action and efficacy in modulating key inflammatory pathways.

Dexamethasone, a well-established anti-inflammatory drug, functions primarily through the glucocorticoid receptor, leading to the robust suppression of critical inflammatory pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). Shionoside C and related ginsenosides from Panax species have demonstrated significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines and targeting pathways like NF-κB and MAPK. This guide will delve into the available in vitro data, comparing their mechanisms of action, effects on inflammatory mediators, and providing detailed experimental protocols for their evaluation.

Comparative Data on In Vitro Anti-Inflammatory Activity

The following tables summarize the inhibitory effects of Shionoside C (and related ginsenosides) and dexamethasone on key inflammatory markers as reported in studies utilizing lipopolysaccharide (LPS)-stimulated murine macrophage cell lines (e.g., RAW 264.7), a standard in vitro model for inflammation.

Table 1: Inhibition of Pro-Inflammatory Mediators

ParameterShionoside C (or related Ginsenosides)DexamethasoneKey Findings
Nitric Oxide (NO) Production Dose-dependent inhibition. Ginsenoside Rd showed approximately 40% inhibition of NO production in LPS-stimulated RAW264.7 cells[1].Dose-dependent inhibition. Dexamethasone partially inhibits NO production by reducing iNOS mRNA expression[2].Both compounds effectively reduce NO, a key inflammatory mediator.
Prostaglandin E2 (PGE2) Production Significant dose-dependent inhibition. Ginsenoside Rd inhibited PGE2 synthesis by 69% to 93% in LPS-stimulated RAW264.7 cells[1].Potent dose-dependent inhibition by attenuating prostaglandin H synthase activity or expression[3][4][5].Both agents are strong inhibitors of the COX-2/PGE2 pathway.
Tumor Necrosis Factor-α (TNF-α) Release Dose-dependent inhibition. Ginsenoside Rb1 significantly decreased TNF-α release in LPS-stimulated RAW264.7 cells[6].Significant inhibition of TNF-α secretion in various cell types, including immune cells stimulated with inflammatory agents[1][7][8].Both compounds demonstrate the ability to suppress this pivotal pro-inflammatory cytokine.
Interleukin-6 (IL-6) Release Dose-dependent inhibition. Ginsenosides have been shown to reduce IL-6 production in LPS-stimulated macrophages[9].Potent inhibition of IL-6 production in various in vitro models of inflammation[1][7][8].Both agents effectively modulate the production of this pleiotropic cytokine.
Interleukin-1β (IL-1β) Release Dose-dependent inhibition. Ginsenosides have been shown to reduce IL-1β expression in LPS-stimulated macrophages[9][10].Strong inhibition of IL-1β secretion in response to inflammatory stimuli[1][7][8].Both compounds show efficacy in reducing this key pyrogenic cytokine.

Mechanisms of Action: A Comparative Overview

The anti-inflammatory effects of Shionoside C (as represented by related ginsenosides) and dexamethasone are mediated through distinct yet sometimes converging signaling pathways.

Dexamethasone: The primary mechanism involves binding to the cytosolic glucocorticoid receptor (GR). Upon activation, the GR-ligand complex translocates to the nucleus. Here, it exerts its anti-inflammatory effects in two main ways:

  • Transrepression: The activated GR directly interacts with and inhibits pro-inflammatory transcription factors, most notably NF-κB (p65/p50 subunits) and Activator Protein-1 (AP-1). This prevents the transcription of genes encoding pro-inflammatory proteins such as cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[11].

  • Transactivation: The GR can also bind to glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, leading to their increased expression. One such example is the induction of dual-specificity phosphatase 1 (DUSP1), which dephosphorylates and inactivates MAPKs like p38 and JNK, further dampening the inflammatory response[12].

Shionoside C (and related Ginsenosides): The anti-inflammatory actions of ginsenosides are also multifaceted and involve the modulation of key signaling cascades:

  • NF-κB Pathway Inhibition: Ginsenosides, such as Ginsenoside Rd, have been shown to suppress the activation of the NF-κB pathway. They can inhibit the phosphorylation and degradation of the inhibitory protein IκBα, which prevents the nuclear translocation of the active NF-κB p65 subunit[1]. This leads to a downstream reduction in the expression of NF-κB target genes, including iNOS, COX-2, and various pro-inflammatory cytokines[1].

  • MAPK Pathway Modulation: Some ginsenosides have been reported to inhibit the phosphorylation of MAPKs, including p38, JNK, and ERK. By attenuating MAPK signaling, these compounds can reduce the activation of transcription factors like AP-1, which also plays a role in the expression of inflammatory genes.

Shionoside_C_vs_Dexamethasone_Signaling_Pathways cluster_Shionoside_C Shionoside C (Ginsenosides) cluster_Dexamethasone Dexamethasone Shionoside_C Shionoside C MAPK_S MAPK (p38, JNK, ERK) Shionoside_C->MAPK_S inhibits IKK_S IKK Shionoside_C->IKK_S inhibits AP1_S AP-1 MAPK_S->AP1_S IκBα_S IκBα IKK_S->IκBα_S inhibits NFκB_S NF-κB IκBα_S->NFκB_S releases Inflammatory_Genes_S Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) NFκB_S->Inflammatory_Genes_S AP1_S->Inflammatory_Genes_S Dexamethasone Dexamethasone GR Glucocorticoid Receptor (GR) Dexamethasone->GR GR_complex DEX-GR Complex GR->GR_complex NFκB_D NF-κB GR_complex->NFκB_D inhibits (Transrepression) AP1_D AP-1 GR_complex->AP1_D inhibits (Transrepression) GRE GRE GR_complex->GRE binds (Transactivation) Inflammatory_Genes_D Pro-inflammatory Gene Expression NFκB_D->Inflammatory_Genes_D AP1_D->Inflammatory_Genes_D Anti_inflammatory_Genes Anti-inflammatory Gene Expression (e.g., DUSP1) GRE->Anti_inflammatory_Genes

Caption: Comparative signaling pathways of Shionoside C (Ginsenosides) and Dexamethasone.

Experimental Protocols

The data presented in this guide are derived from standard in vitro anti-inflammatory assays. A generalized workflow is described below.

General Experimental Workflow for In Vitro Anti-Inflammatory Assays

Experimental_Workflow A 1. Cell Culture (e.g., RAW 264.7 macrophages) B 2. Pre-treatment with Shionoside C or Dexamethasone A->B C 3. Inflammatory Stimulus (e.g., LPS) B->C D 4. Incubation C->D E 5. Sample Collection (Supernatant and Cell Lysate) D->E F 6. Downstream Assays E->F

Caption: General experimental workflow for in vitro studies.

Detailed Methodologies

1. Cell Culture and Treatment:

  • Cell Line: RAW 264.7 murine macrophages are a commonly used and appropriate model for in vitro inflammation studies.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Plating: Cells are seeded in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for cytokine ELISAs, and 6-well for Western blotting) and allowed to adhere overnight.

  • Treatment:

    • The culture medium is replaced with fresh medium containing various concentrations of Shionoside C or dexamethasone.

    • Cells are pre-incubated for a specified time (e.g., 1-2 hours).

    • Lipopolysaccharide (LPS) from E. coli is then added to the wells (a typical concentration is 1 µg/mL) to induce an inflammatory response.

    • Control groups include untreated cells, cells treated with LPS alone, and cells treated with the compounds alone.

  • Incubation: The cells are incubated for a period suitable for the specific endpoint being measured (e.g., 24 hours for NO and cytokine production).

2. Nitric Oxide (NO) Production Assay (Griess Assay):

  • Principle: This colorimetric assay measures the accumulation of nitrite (a stable metabolite of NO) in the cell culture supernatant.

  • Procedure:

    • After incubation, collect the cell culture supernatant.

    • Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant in a 96-well plate.

    • Incubate at room temperature for 10-15 minutes in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

3. Pro-Inflammatory Cytokine Measurement (ELISA):

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in the culture supernatant.

  • Procedure:

    • Use commercially available ELISA kits for the specific cytokines of interest.

    • Follow the manufacturer's protocol, which typically involves:

      • Coating a 96-well plate with a capture antibody.

      • Adding the collected culture supernatants and standards.

      • Incubating and washing the plate.

      • Adding a detection antibody conjugated to an enzyme (e.g., HRP).

      • Adding a substrate that produces a colorimetric signal.

      • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

    • Calculate the cytokine concentrations based on the standard curve.

4. Western Blot Analysis for Signaling Pathway Proteins:

  • Principle: This technique is used to detect and quantify the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways (e.g., p-IκBα, p-p65, p-p38, p-JNK, p-ERK).

  • Procedure:

    • After a shorter incubation period (e.g., 15-60 minutes) post-LPS stimulation, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies specific for the target proteins (both total and phosphorylated forms) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

Based on the synthesis of available in vitro evidence, both Shionoside C (as represented by related ginsenosides) and dexamethasone are potent inhibitors of inflammatory responses in cellular models. Dexamethasone acts via a well-defined, receptor-mediated mechanism to broadly suppress inflammatory gene expression. Shionoside C and its analogues exert their anti-inflammatory effects through the modulation of key signaling pathways, including NF-κB and MAPK, which are also targeted by dexamethasone, albeit through different upstream mechanisms.

The data suggest that while dexamethasone remains a benchmark for potent anti-inflammatory activity, natural compounds like Shionoside C represent a promising area of research for the development of new anti-inflammatory agents, potentially with different side-effect profiles. Further head-to-head comparative studies are warranted to directly assess their relative potencies and to elucidate the finer details of their molecular interactions. Such research will be invaluable for drug development professionals seeking to expand the arsenal of anti-inflammatory therapeutics.

References

  • Dexamethasone inhibits nitric oxide-mediated cytotoxicity via effects on both macrophages and target cells. PubMed.
  • Ginsenoside Rd inhibits the expressions of iNOS and COX-2 by suppressing NF-κB in LPS-stimulated RAW264.7 cells and mouse liver. PMC. [Link]

  • Novel modified probiotic gold nanoparticles loaded with ginsenoside CK exerts an anti-inflammation effect via NF-κB/MAPK signaling p
  • Dexamethasone inhibits basal and stimulated prostaglandin E2 output from human placental cells by inhibition of prostaglandin H synthase. PubMed.
  • Lead inhibits nitric oxide production in vitro by murine splenic macrophages. PubMed.
  • Cytokines IL-1beta, IL-6, and TNF-alpha enhance in vitro growth of bacteria. PubMed.
  • Gypenoside Protects Cardiomyocytes against Ischemia-Reperfusion Injury via the Inhibition of Mitogen-Activated Protein Kinase Mediated Nuclear Factor Kappa B P
  • Dexamethasone inhibits prostaglandin release from rabbit coronary microvessel endothelium. PubMed.
  • Dexamethasone Inhibits High Glucose–, TNF-α–, and IL-1β–Induced Secretion of Inflammatory and Angiogenic Mediators from Retinal Microvascular Pericytes. IOVS. [Link]

  • Rapid dexamethasone treatment inhibits LPS-induced cytokine storm in mice. bioRxiv.
  • Prostaglandin Production by Human Trabecular Cells: In Vitro Inhibition by Dexamethasone. UQ eSpace.
  • Inhibitions of Histamine Release and Prostaglandin E2 Synthesis by Mangosteen, a Thai Medicinal Plant. doc-developpement-durable.org.
  • Dexamethasone's Mechanism of Action in Inflammatory Diseases: An In-depth Technical Guide. Benchchem.
  • Ginsenoside Rb1 exerts anti-inflammatory effects in vitro and in vivo by modulating toll-like receptor 4 dimerization and NF-kB/MAPKs signaling pathways. PubMed. [Link]

  • Characterization and In Vitro Antioxidant and Anti-Inflammatory Activities of Ginsenosides Extracted from Forest-Grown Wild Panax quinquefolius L. MDPI. [Link]

  • The Antı-Inflamm
  • Ginsenoside Rh1 ameliorates the asthma and allergic inflammation via inhibiting Akt, MAPK, and NF-κB signaling pathways in vitro and in vivo. PubMed. [Link]

  • Inhibition of nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) expression by PS + CR.
  • IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis.
  • Prostaglandin E2. Wikipedia.
  • Prostaglandin E2. STEMCELL Technologies.
  • Promotion of nitric oxide production: mechanisms, str
  • Luteolin 5-O-glucoside from Korean Milk Thistle, Cirsium maackii, Exhibits Anti-Inflammatory Activity via Activation of the Nrf2/HO-1 P
  • The effect of tumor necrosis factor-α (TNF-α), interleukin (IL)-1β and IL-6 on chorioamnion secretion of prostaglandins (PG)F.
  • Antiinflammatory effects of dexamethasone are partly dependent on induction of dual specificity phosphatase 1. Rockefeller University Press. [Link]

  • In vitro and in vivo anti-inflammatory activities of Korean Red Ginseng-derived components. ScienceDirect.
  • In vitro Anti-Inflammatory and Anti-Oxidative Stress Activities of Kushenol C Isolated from the Roots of Sophora flavescens. Semantic Scholar.
  • In vitro production of TNF-alpha, IL-1 beta and IL-6 by mononuclear blood cells of patients with renal cell carcinoma undergoing rIL-2 treatment. Relation between clinical response and TNF-alpha production. PubMed.
  • Inhibition of Constitutive Nitric Oxide Synthase (NOS)
  • Prostaglandin E2 inhibits neutrophil extracellular trap formation through production of cyclic AMP. PubMed.
  • Direct effects of prolonged TNF-α and IL-6 exposure on neural activity in human iPSC-derived neuron-astrocyte co-cultures. Frontiers.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Shionoside C

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to the safety and responsibility of laboratory practices. While Shionoside C, a naturally occurring saponin isolated from the roots of Aster tataricus, holds potential in various research applications, its handling and disposal demand a meticulous and informed approach. This guide provides an in-depth, procedural framework for the proper disposal of Shionoside C, ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined herein are designed to be self-validating, grounded in established chemical safety principles and regulatory standards.

Hazard Assessment and Characterization

The primary hazards associated with saponins, and by extension Shionoside C, include:

  • Serious Eye Irritation: Direct contact can cause significant irritation.[1]

  • Respiratory Irritation: Inhalation of dust from powdered forms may lead to respiratory discomfort.[1]

  • Potential for Dust Explosion: Like many fine organic powders, if dispersed in the air in sufficient concentrations, it can form an explosive mixture.[2]

It is crucial to note that the comprehensive toxicological properties of Shionoside C have not been fully investigated.[3][4] Therefore, it is imperative to treat this compound with a high degree of caution, assuming it may possess other uncharacterized hazards. All chemical waste, including Shionoside C, must be evaluated to determine if it meets the criteria of hazardous waste according to local, regional, and national regulations.[3][4]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling Shionoside C for any purpose, including disposal preparation, the appropriate Personal Protective Equipment (PPE) must be worn. This is a non-negotiable aspect of laboratory safety.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To prevent contact with the eyes, mitigating the risk of serious irritation.[1]
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact.
Body Protection A standard laboratory coat.To protect skin and clothing from contamination.[2]
Respiratory Protection A NIOSH-approved respirator.Required when handling the powder form to prevent inhalation and respiratory irritation.[1]

Spill Management Protocol

In the event of an accidental spill of Shionoside C, immediate and correct action is crucial to prevent exposure and environmental contamination.

For Small Spills (Solid):

  • Restrict Access: Ensure the spill area is cordoned off to prevent cross-contamination.

  • Don Appropriate PPE: Before initiating cleanup, ensure all necessary PPE is worn.

  • Gently Cover: Use an absorbent material to cover the spill to prevent dust from becoming airborne.

  • Sweep Carefully: Without creating dust, gently sweep the material into a designated, labeled hazardous waste container.[1]

  • Clean the Area: Once the bulk material is collected, decontaminate the spill surface with a suitable solvent or detergent and water.

  • Dispose of Cleanup Materials: All materials used for cleanup (e.g., absorbent pads, wipes) must be disposed of as hazardous waste.

For Large Spills:

  • Evacuate: Immediately evacuate the area.

  • Alert Authorities: Notify your institution's Environmental Health and Safety (EHS) department or equivalent emergency response team.

  • Ventilate (If Safe): If possible and safe to do so, increase ventilation in the area.

  • Do Not Attempt to Clean: Large spills should only be handled by trained emergency responders.

Shionoside C Disposal Workflow

The disposal of Shionoside C must follow a systematic process to ensure it is handled, stored, and ultimately disposed of in a manner that is safe and compliant with all applicable regulations. Do not dispose of Shionoside C down the drain or in regular trash.[3][4]

Caption: Decision workflow for the proper disposal of Shionoside C waste.

Step-by-Step Disposal Protocol:

  • Waste Identification:

    • Any unused or unwanted pure Shionoside C.

    • Contaminated materials such as pipette tips, weigh boats, gloves, and absorbent pads.

    • Solutions containing Shionoside C.

  • Containerization:

    • Select a waste container that is compatible with the chemical properties of Shionoside C and any solvents used. Polyethylene or polypropylene containers are generally suitable.

    • The container must be in good condition, with a secure, leak-proof lid.

    • Affix a hazardous waste label to the container. The label must clearly state "Hazardous Waste" and identify the contents, including "Shionoside C" and any other components of the waste mixture.

  • Segregation and Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel.

    • Ensure the container is kept closed at all times, except when adding waste.

    • Store away from incompatible materials, particularly strong oxidizing agents.[2]

  • Final Disposal:

    • The ultimate disposal of Shionoside C waste must be conducted by a licensed and certified professional waste disposal company.[1]

    • Do not attempt to incinerate the waste in a standard laboratory setting, as this can lead to the release of harmful gases.[5]

    • Contact your institution's EHS department to arrange for the collection and disposal of the waste. They will have established procedures and contracts with qualified vendors.[6]

References

  • NSW Environment Protection Authority. (n.d.). Household Chemical CleanOut.
  • NSW Environment Protection Authority. (2024, April 15). Chemical wastes.
  • NSW Environment Protection Authority. (n.d.). Hazardous and liquid wastes.
  • Cleanway Environmental Services. (2024, March 27). How to Dispose of Hazardous Waste.
  • Zero Waste Services. (2024, July 13). Disposal of Hazardous Waste.
  • SD Fine-Chem. (n.d.). SAPONIN MSDS.
  • ScienceLab.com. (2005, October 9). Saponin MSDS.
  • Sigma-Aldrich. (2014, June 24).
  • NextSDS. (n.d.). shionoside C — Chemical Substance Information.
  • Fisher Scientific. (2010, May 14).
  • National Center for Biotechnology Information. (n.d.). Shionoside C. PubChem Compound Database. Retrieved from [Link]

  • Fisher Scientific. (2010, May 14).
  • Sanosil AG. (n.d.).
  • LKT Laboratories, Inc. (2023, April 21).
  • Tokyo Chemical Industry Co., Ltd. (2025, November 13). 20(S)
  • University of New South Wales. (2022, August 8). Laboratory Hazardous Waste Disposal Guideline – HS321.
  • Australian Synchrotron. (2009, March 4). Chemical Waste Disposal.
  • NSW Resources & Energy. (n.d.). Annex 3 - Hazardous materials management plans and procedures.
  • University of Nebraska Medical Center. (n.d.). High Level Disinfection (HLD)
  • Northwestern University. (2015, September 15). Hazardous Waste Disposal Guide.

Sources

Personal protective equipment for handling Shionoside C

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a meticulously engineered system. When handling bioactive phytochemicals like Shionoside C , the protective protocols must be as precise as the analytical assays they precede.

Shionoside C (CAS: 152020-08-1) is a monoterpene glycoside isolated from the roots of Aster tataricus, a plant extensively studied for its antitussive, expectorant, and anti-inflammatory properties[1]. Because it is typically supplied as a lyophilized powder, the primary operational risk is the aerosolization of fine particulates, which can cause acute mucosal and respiratory irritation[2][3].

This guide provides a comprehensive, causality-driven operational plan for the safe handling, solubilization, and disposal of Shionoside C.

Chemical Profiling & Hazard Causality

To design an effective safety protocol, we must first understand the physical and chemical nature of the compound. Shionoside C is a weak basic/neutral terpene glycoside[4]. Like many plant-derived saponins and glycosides, its surfactant-like properties make it highly irritating to the eyes and respiratory tract[2].

Table 1: Physicochemical Properties & Hazard Profile

ParameterSpecificationOperational Implication
Molecular Weight 488.6 g/mol [5]High molecular weight glycosides form fine, easily aerosolized dusts when dehydrated.
Physical State Solid (Lyophilized Powder)High risk of static charge accumulation during weighing, leading to "powder jump."
Solubility Ethanol, DMSO, MethanolPPE must be compatible with the organic solvents used for reconstitution, not just the powder itself.
GHS Classification Eye Irrit. 2 (H319), STOT SE 3 (H335)[2][3]Direct contact causes severe eye irritation; inhalation causes respiratory tract inflammation.

Mandatory Personal Protective Equipment (PPE) Matrix

Do not view PPE merely as a physical barrier; view it as a chemical-specific countermeasure. The following matrix details the required equipment and the scientific rationale behind each choice.

Table 2: PPE Specifications & Causality

PPE CategorySpecificationScientific Rationale (The "Why")
Respiratory N95 / P100 Particulate Respirator (if outside containment)Shionoside C dust particles are fine enough to bypass upper respiratory cilia, causing acute inflammation of the lower respiratory tract[2].
Eye Protection EN166 / NIOSH-approved Safety Goggles with side shieldsStandard safety glasses are insufficient. The surfactant nature of glycosides can cause severe corneal irritation upon contact with eye moisture[3].
Hand Protection Nitrile Gloves (Minimum 4 mil thickness, extended cuff)While Shionoside C itself does not easily penetrate intact skin, it is routinely dissolved in DMSO or Ethanol. DMSO acts as a permeation enhancer, rapidly carrying dissolved solutes across the dermal barrier. Nitrile offers superior resistance to these solvents compared to latex.
Body Protection Flame-retardant, fluid-resistant laboratory coatPrevents powder accumulation on personal clothing, which could lead to secondary exposure outside the laboratory environment.

Operational Workflow: Step-by-Step Handling Protocol

The most critical point of exposure occurs during the transition from a sealed vial to a solubilized state. This protocol is designed as a self-validating system to ensure zero aerosol escape.

Protocol: Safe Weighing and Solubilization of Shionoside C

Step 1: Environmental Preparation

  • Ensure the chemical fume hood or Class II Biological Safety Cabinet (BSC) is operational with an inward face velocity of 80–100 fpm.

  • Clear the workspace of unnecessary equipment to prevent turbulent airflow, which can scatter fine powders.

  • Don all PPE listed in Table 2 before opening the secondary containment.

Step 2: Static Mitigation & Weighing Causality: Lyophilized glycosides hold static charges. Opening a plastic vial can cause the powder to repel and aerosolize instantly.

  • Pass the sealed Shionoside C vial and a disposable anti-static weigh boat through an anti-static ionizer fan for 15 seconds.

  • Using a micro-spatula, carefully transfer the required mass to the weigh boat. Keep the sash of the fume hood as low as ergonomically possible.

Step 3: In-Situ Solubilization Causality: Transferring dry powder across the lab to a vortexer is a primary cause of contamination. The compound must be neutralized into a liquid state inside the containment zone.

  • Transfer the weighed powder into a pre-labeled, solvent-resistant glass or polypropylene vial.

  • Immediately add the required volume of solvent (e.g., 100% DMSO for a 10 mM stock solution).

  • Cap the vial tightly and seal the cap with Parafilm.

  • Only after the vial is sealed should it be removed from the fume hood for vortexing or sonication.

Workflow Visualization

The following diagram maps the logical relationship between the physical state of Shionoside C, the inherent hazards, and the engineered safety controls.

G Start Shionoside C (Dry Powder) Hazard Hazard: Aerosolization & Static Start->Hazard Upon Opening Control1 Engineering Control: Fume Hood / BSC Hazard->Control1 Mitigated by Control2 PPE: Nitrile, Goggles, Respirator Hazard->Control2 Protected by Process Process: In-Situ Solubilization (DMSO/EtOH) Control1->Process Conducted within Control2->Process Worn during End Safe State: Sealed Liquid Stock Process->End Yields

Figure 1: Shionoside C Handling and Exposure Mitigation Workflow.

Decontamination and Disposal Plan

Because Shionoside C is biologically active, waste cannot be treated as general refuse. It must be managed as hazardous chemical waste to prevent environmental release[6][7].

Protocol: Spill Response & Waste Management

Dry Powder Spill (Inside Fume Hood):

  • Do not sweep. Sweeping aerosolizes the glycoside.

  • Gently cover the spilled powder with absorbent paper towels.

  • Wet the towels with a solvent that dissolves the compound (e.g., 70% Ethanol) to trap the dust.

  • Wipe inward from the edges to the center.

  • Place the contaminated towels into a designated hazardous solid waste bag.

Routine Disposal:

  • Solid Waste: All weigh boats, pipette tips, and disposable spatulas that contacted the powder must be placed in a rigid, puncture-resistant hazardous waste container.

  • Liquid Waste: Unused Shionoside C solutions (e.g., in DMSO) must be collected in a compatible, clearly labeled organic waste carboy. Do not mix with strong oxidizing agents, as this can cause exothermic reactions[7].

  • PPE Disposal: Gloves should be carefully removed using the "glove-in-glove" technique to avoid skin contact with the outer surface, then disposed of in the solid hazardous waste bin[2]. Wash hands immediately with soap and water.

References

  • National Center for Biotechnology Information (NIH). "Shionoside C | C24H40O10 | CID 192569 - PubChem". PubChem. Available at: [Link]

  • Natural Products Magnetic Resonance Database (NP-MRD). "Shionoside C (NP0257989)". NP-MRD. Available at: [Link]

  • Dong, et al. "Aster tataricus L. f.: a review on the botany, phytochemistry, ethnopharmacology, pharmacology, toxicology and comprehensive utilization". Frontiers in Pharmacology (PMC). Available at: [Link]

  • Medicago AB. "Saponin, from Gypsophila oldhamiana - SAFETY DATA SHEET". Aniara. Available at: [Link]

  • Carl Roth GmbH. "Safety Data Sheet: Saponin pure". Mercateo. Available at: [Link]

  • Loba Chemie. "SAPONIN EXTRA PURE MSDS". Loba Chemie. Available at: [Link]

  • HNZ Chem Library. "Safety Data Sheet: Saponin". HNZ. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Shionoside C
Reactant of Route 2
Reactant of Route 2
Shionoside C

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。